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  • Product: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
  • CAS: 866560-07-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous approved pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for optimizing drug-target interactions. Within this class of heterocycles, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate has emerged as a particularly valuable building block, primarily due to its role as a key intermediate in the synthesis of a new generation of Janus kinase (JAK) inhibitors. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this important molecule, with a focus on the stereochemical nuances that are critical to its utility.

Physicochemical and Structural Properties

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a disubstituted piperidine derivative featuring a carbamate-protected nitrogen, a methyl group at the 2-position, and a cyano group at the 4-position. The presence of two substituents on the piperidine ring gives rise to stereoisomerism, a critical consideration for its application in drug synthesis. The molecule can exist as cis and trans diastereomers, each of which is a racemic mixture of enantiomers ((2R,4S)/(2S,4R) for cis and (2R,4R)/(2S,4S) for trans). The specific stereoisomer used is often crucial for the desired biological activity of the final drug molecule.

Table 1: Core Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C₁₃H₂₂N₂O₂
Molecular Weight 238.33 g/mol
IUPAC Name tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS Number Not available for all individual stereoisomers.A related compound, cis-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate, has the CAS number 1434073-24-1.[1]
Appearance Typically a colorless to pale yellow oil or a low-melting solid.Based on related compounds.
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.Inferred from its chemical structure.
Boiling Point Predicted to be around 287.8 ± 33.0 °C.Prediction for a related amino derivative.[1]
Density Predicted to be around 1.009 ± 0.06 g/cm³.Prediction for a related amino derivative.[1]

The Critical Role of Stereochemistry

The relative orientation of the methyl and cyano groups on the piperidine ring profoundly influences the three-dimensional shape of the molecule. This, in turn, dictates how it fits into the active site of a target enzyme, such as a Janus kinase.

  • cis-isomers : The methyl and cyano groups are on the same side of the piperidine ring.

  • trans-isomers : The methyl and cyano groups are on opposite sides of the piperidine ring.

The synthesis of specific stereoisomers is a key challenge and a major focus of process chemistry in the development of drugs that utilize this scaffold. Diastereoselective synthetic methods are employed to control the formation of the desired cis or trans relationship between the substituents.[2][3]

Synthesis and Purification: A Strategic Overview

The synthesis of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a multi-step process that requires careful control of stereochemistry. While specific, detailed protocols for every isomer are often proprietary and found within patent literature, a general and logical synthetic approach can be outlined. The diastereoselective synthesis of 2,4-disubstituted piperidines is a well-explored area, often involving Michael additions, reductions, and cyclization reactions.[2][3][4]

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Purification & Isolation cluster_3 Final Product A Protected 2-methyl-4-piperidone C Strecker or similar cyanation reaction A->C B Cyanide Source (e.g., TMSCN) B->C D Chromatographic Separation of Diastereomers C->D Mixture of diastereomers E cis/trans-tert-Butyl 4-cyano- 2-methylpiperidine-1-carboxylate D->E Isolated stereoisomers

Caption: Conceptual workflow for the synthesis of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Exemplary Laboratory-Scale Synthesis Protocol

The following is a representative, generalized protocol based on common organic synthesis methodologies for related compounds.

Step 1: Boc Protection of 2-methyl-4-piperidone

  • To a solution of 2-methyl-4-piperidone hydrochloride in a suitable solvent (e.g., dichloromethane or a biphasic system with water), add a base such as triethylamine or sodium bicarbonate.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

  • Perform an aqueous work-up, and purify the crude product by column chromatography to yield tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate.

Step 2: Cyanation of the Ketone

  • Dissolve the Boc-protected piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., zinc iodide).

  • Allow the reaction to slowly warm to room temperature and stir until completion.

  • Quench the reaction carefully with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent and purify by column chromatography. This step may yield a mixture of diastereomeric cyanohydrins.

Step 3: Reduction of the Hydroxyl Group (if necessary)

  • If the product of the cyanation is a cyanohydrin, the hydroxyl group needs to be removed. This can be achieved through a variety of reductive deoxygenation methods.

Step 4: Diastereomer Separation

  • The resulting mixture of cis and trans diastereomers is typically separated using silica gel column chromatography. The polarity difference between the diastereomers usually allows for their separation.

Spectroscopic Characterization

The structural elucidation and differentiation of the stereoisomers of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate rely heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are highly dependent on their axial or equatorial positions, which differ between the cis and trans isomers. The proton at C2, adjacent to the methyl group, and the proton at C4, bearing the cyano group, will show characteristic multiplicities and coupling constants that can be used to assign the relative stereochemistry.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the piperidine ring are also indicative of the stereochemistry. The steric environment of each carbon changes between the cis and trans isomers, leading to observable differences in their resonance frequencies.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and for fragmentation analysis. Under electrospray ionization (ESI), the molecule is expected to be observed as its protonated form [M+H]⁺. In electron impact (EI) ionization, characteristic fragmentation patterns of Boc-protected amines are often observed, including the loss of the tert-butyl group (m/z 57) and subsequent fragmentations.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • C≡N stretch: A sharp, medium-intensity band around 2240 cm⁻¹.

  • C=O stretch (carbamate): A strong band in the region of 1680-1700 cm⁻¹.

  • C-H stretches: Bands corresponding to the aliphatic C-H bonds of the piperidine ring and the tert-butyl group.

Applications in Drug Discovery: A Gateway to JAK Inhibitors

The primary application of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is as a crucial intermediate in the synthesis of Janus kinase (JAK) inhibitors.[2][7][8] JAKs are a family of intracellular, non-receptor tyrosine kinases that are involved in the signaling pathways of numerous cytokines, which are key players in inflammatory and autoimmune diseases.[9][10]

Role in the Synthesis of a JAK Inhibitor

The cyano group of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate serves as a precursor to an aminomethyl group, which is a common pharmacophore in many JAK inhibitors. The synthesis typically involves the reduction of the nitrile to a primary amine. This amine can then be further elaborated to construct the final drug molecule.

G cluster_0 Key Intermediate cluster_1 Key Transformation cluster_2 Versatile Intermediate cluster_3 Further Elaboration A tert-Butyl 4-cyano- 2-methylpiperidine-1-carboxylate B Reduction of Nitrile A->B C tert-Butyl 4-(aminomethyl)- 2-methylpiperidine-1-carboxylate B->C D Coupling with Heterocyclic Core C->D E Final JAK Inhibitor D->E

Caption: The synthetic utility of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate in the path to JAK inhibitors.

The use of the cis-isomer of the related amino-piperidine has been specifically mentioned in the context of preparing pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK inhibitors.[1] This underscores the importance of controlling the stereochemistry during the synthesis of the cyanopiperidine precursor.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Inhalation: Avoid inhaling dust, fumes, or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Based on data for analogous compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[8]

Conclusion

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a valuable and versatile building block in medicinal chemistry, with its significance being particularly pronounced in the development of next-generation JAK inhibitors. The stereochemical complexity of this molecule presents both a challenge and an opportunity for chemists to fine-tune the properties of the final drug substance. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in the research and development of novel therapeutics. As the quest for more selective and potent kinase inhibitors continues, the demand for well-characterized and stereochemically pure intermediates like tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is likely to grow.

References

  • A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679-3681. [Link]

  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]

  • Processes and intermediates for the preparation of JAK inhibitors - CN104024256A.
  • Processes for preparing intermediates for the synthesis of a jak inhibitor - EP-4086245-A1. PubChem. [Link]

  • tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate | C12H20N2O2 | CID 46835621. PubChem. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

  • Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. ResearchGate. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate — Chemical Substance Information. ECHA. [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses. [Link]

  • METHOD FOR SYNTHESIZING KEY INTERMEDIATE OF JAK KINASE INHIBITOR - WO/2026/050923. WIPO. [Link]

  • (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. PharmaCompass. [Link]

  • Tert-butyl 4-({2'-cyano-[1,1'-biphenyl]-4-yl}methyl)piperazine-1-carboxylate. Chemspace. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. [Link]

  • SUPPORTING INFORMATION 5 NMR Spectra. Rsc.org. [Link]

  • Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate - KR20220028206A.
  • 5-Cyano-N-[4-(4-Methylpiperazin-1-Yl)-2-Piperidin-1-Ylphenyl]furan-2-Carboxamide | C22H27N5O2 | CID 11502871. PubChem. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • JAK3 binds JAK3 inhibitors. Reactome Pathway Database. [Link]

  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers. [Link]

  • JAK inhibitors: an evidence-based choice of the most appropriate molecule. ResearchGate. [Link]

Sources

Exploratory

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate molecular weight and 3D structure

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, a key building block in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, a key building block in modern medicinal chemistry. We will delve into its fundamental molecular properties, explore the nuances of its three-dimensional structure, and discuss its applications in synthetic chemistry and drug discovery.

Core Molecular Profile

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a substituted piperidine derivative featuring a nitrile functional group and a bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

PropertyValueSource
Molecular Formula C₁₂H₂₀N₂O₂[1]
Molecular Weight 224.3 g/mol [1]
IUPAC Name tert-butyl 4-cyano-2-methylpiperidine-1-carboxylateN/A
CAS Number 2227202-41-5 (for the (2S)-isomer)[1]

Elucidating the 3D Structure: A Conformational Analysis

The three-dimensional structure of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is not a simple, static entity. The piperidine ring can adopt several conformations, with the chair and twist-boat forms being the most significant. The presence of a methyl group at the 2-position and a bulky N-Boc group introduces significant steric interactions that dictate the preferred conformation.

The A¹,³-Strain and its Influence

A key factor governing the conformation of N-Boc-2-substituted piperidines is the allylic 1,3-strain (A¹,³-strain). This steric strain arises from the interaction between the substituent at the 2-position (the methyl group) and the bulky tert-butyl group of the Boc protecting group when the methyl group is in the equatorial position of a chair conformation. To alleviate this strain, the molecule may adopt a conformation that moves these groups further apart.

Research on analogous systems, such as N-Boc-2-cyano-6-methylpiperidines, has shown a preference for a twist-boat conformation.[2] In this arrangement, both the 2-methyl and the 4-cyano groups can occupy pseudo-axial and pseudo-equatorial positions, respectively, minimizing the steric clash between the 2-methyl group and the N-Boc group.

G cluster_chair Chair Conformation (Higher Energy) cluster_twist_boat Twist-Boat Conformation (Lower Energy) chair Chair A13_strain A(1,3) Strain (Me vs. Boc) chair->A13_strain destabilizes twist_boat Twist-Boat chair->twist_boat Conformational Equilibrium minimized_strain Minimized Strain twist_boat->minimized_strain stabilizes

Caption: Conformational equilibrium of the piperidine ring.

Computational Modeling and 3D Representation

While a crystal structure for this specific molecule is not publicly available, computational modeling based on density functional theory (DFT) can provide a reliable representation of its lowest energy conformation. Such models would likely confirm the preference for a non-chair conformation to minimize the A¹,³-strain. The resulting 3D structure would show the piperidine ring in a distorted, twisted arrangement.

Synthesis and Chemical Reactivity

The synthesis of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate can be approached through various synthetic routes. A plausible method involves the multi-step conversion of a suitable starting material like a substituted pyridine or a pre-formed piperidine scaffold.

Hypothetical Synthetic Protocol

A potential synthetic workflow could involve the following key steps:

  • Partial Reduction of a Pyridine Precursor: Starting with a 2-methyl-4-cyanopyridine, a selective reduction of the pyridine ring can be achieved using reagents like sodium borohydride in the presence of a catalyst.

  • N-Boc Protection: The resulting secondary amine of the piperidine ring is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the final product.

  • Purification: The crude product is then purified using column chromatography to isolate the desired compound.

G start 2-Methyl-4-cyanopyridine step1 Partial Reduction (e.g., NaBH4) start->step1 intermediate 2-Methyl-4-cyanopiperidine step1->intermediate step2 N-Boc Protection (Boc2O, Et3N) intermediate->step2 product tert-Butyl 4-cyano-2-methyl- piperidine-1-carboxylate step2->product

Caption: A plausible synthetic workflow.

Applications in Drug Discovery and Development

The structural motifs present in tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate make it a valuable building block for the synthesis of a wide range of biologically active molecules.

  • Scaffold for Complex Synthesis: The piperidine ring is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a handle for further molecular elaboration.

  • Introduction of Chirality: The methyl group at the 2-position introduces a chiral center, which is crucial for the stereoselective synthesis of drug candidates. The biological activity of a molecule is often highly dependent on its stereochemistry.

  • Lead Optimization: In drug discovery programs, derivatives of this molecule can be synthesized to explore the structure-activity relationship (SAR) of a lead compound, ultimately leading to the identification of more potent and selective drug candidates.

Conclusion

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular weight and complex, sterically-influenced 3D structure provide a unique platform for the design and synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its conformational preferences is paramount for its effective utilization in the development of next-generation pharmaceuticals.

References

  • CP Lab Safety. tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate, min 97%, 100 mg. [Link]

  • The Journal of Organic Chemistry. Stereochemical Course of Deprotonation-Acylation of N-Boc- and N-Carbamoyl-2-cyano-6-methylpiperidines. [Link]

Sources

Foundational

Solubility Profile and Handling Protocols for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate in Organic Solvents

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Author: BenchChem Technical Support Team. Date: April 2026

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Executive Summary

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8) is a highly versatile, sterically hindered piperidine building block widely utilized in the synthesis of complex spirocyclic pharmaceutical intermediates [1.2]. For drug development professionals and synthetic chemists, understanding its solubility profile is critical for optimizing reaction conditions, particularly in low-temperature lithiation and alkylation workflows. This technical guide details the structural causality of its solvation, provides a predictive quantitative solubility matrix based on analog profiling, and establishes a self-validating experimental protocol for thermodynamic solubility determination.

Chemical Profiling & Structural Causality of Solvation

The solubility behavior of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is dictated by the interplay of three distinct structural motifs:

  • The tert-Butoxycarbonyl (Boc) Group: This bulky protecting group imparts significant lipophilicity and steric hindrance. It disrupts tight crystal lattice packing, lowering the melting point relative to unprotected amines and drastically enhancing solubility in medium-polarity organic solvents like dichloromethane (DCM) and ethyl acetate.

  • The Cyano (-CN) Substituent: Acting as a strong electron-withdrawing group and a hydrogen-bond acceptor, the cyano moiety introduces a strong dipole moment. This necessitates solvents with adequate dielectric constants (e.g., DMSO, DMF) to stabilize the molecule via dipole-dipole interactions.

  • The Methylpiperidine Core: The saturated hydrocarbon ring and the appended methyl group contribute to the overall hydrophobic bulk, rendering the compound practically insoluble in water but highly miscible in ethereal solvents.

Because of this amphiphilic organic nature, the compound exhibits exceptional solubility in polar aprotic solvents like tetrahydrofuran (THF). In advanced synthetic applications, such as the preparation of spirocyclic piperidine-azetidine systems, this compound remains fully dissolved in THF even at cryogenic temperatures (-65 °C), allowing for homogeneous enolate formation and subsequent alkylation without premature precipitation[1]. Furthermore, analogous Boc-protected piperidines demonstrate robust solubility in polar protic solvents like methanol and ethanol[2][3], as well as high-capacity dissolution in DMSO (up to 200 mg/mL under sonication)[4].

Quantitative Solubility Data Matrix

The following table summarizes the solubility profile across various organic solvent classes. Data is synthesized from structural analog behavior and established synthetic protocols[1][3][4].

Solvent ClassSolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic DMSO46.7> 150Strong dipole-dipole stabilization of the cyano and carbamate groups[4].
Polar Aprotic THF7.5> 100Solvates the lipophilic core; maintains solubility at cryogenic temps (-65 °C)[1].
Halogenated Dichloromethane8.9> 200Optimal van der Waals matching with the bulky Boc-piperidine framework.
Polar Protic Methanol32.750 - 100Hydrogen bond donation to the cyano nitrogen and Boc carbonyl oxygen[2][3].
Non-Polar Hexanes1.9< 5Insufficient polarity to overcome the lattice energy driven by the cyano dipole.

Experimental Protocol: Self-Validating Thermodynamic Solubility Workflow

To establish precise solubility limits for specific process chemistry needs, researchers must rely on thermodynamic solubility testing rather than kinetic (visual) dissolution. The following protocol is a self-validating system designed to eliminate false positives caused by micro-suspensions.

Causality in Protocol Design: We utilize the "Shake-Flask" method because it ensures the system reaches true thermodynamic equilibrium, unlike rapid kinetic dissolution which can be misleading. The use of a 0.22 µm PTFE filter is critical; PTFE is chemically inert to harsh organic solvents (unlike PES or Nylon), and the 0.22 µm pore size ensures no undissolved micro-crystals pass into the filtrate, which would artificially inflate the UV-quantified solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Suspension: Add a known excess of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (e.g., 50 mg) to a 2 mL amber glass HPLC vial containing 0.5 mL of the target organic solvent.

  • Equilibration: Cap the vial tightly with a PTFE-lined septum and place it on an orbital shaker at 300 RPM at a constant 25 °C for 24 hours. (Rationale: 24 hours is required to ensure the dissolution rate equals the precipitation rate).

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet the undissolved solid at the bottom of the vial.

  • Filtration: Carefully aspirate the clear supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial.

  • Dilution & Self-Validation: Dilute the filtrate by a known factor (e.g., 1:100) in the HPLC mobile phase. Prepare a standard curve using known concentrations of the compound (1, 10, 50, 100 µg/mL). Run a solvent blank to ensure no matrix interference. (Rationale: The standard curve and blank validate the instrument's response, making the quantification self-contained and reliable).

  • HPLC-UV Quantification: Analyze the diluted sample via HPLC-UV (typically at 210-220 nm due to the lack of strong chromophores, relying on the carbamate/cyano absorption). Calculate the exact solubility by mapping the peak area against the validated standard curve.

Workflow Visualization

Workflow Step1 Add Excess Solute (CAS 866560-07-8) Step2 Add Target Solvent (e.g., THF, DMSO) Step1->Step2 Step3 Shake-Flask Equilibration (24h at 25°C) Step2->Step3 Step4 Centrifugation (10,000 x g, 10 min) Step3->Step4 Step5 PTFE Filtration (0.22 µm pore size) Step4->Step5 Step6 HPLC-UV Quantification vs Standard Curve Step5->Step6

Thermodynamic solubility screening workflow for CAS 866560-07-8.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems, The Journal of Organic Chemistry - ACS Publications,[Link]

  • 1-Boc-piperidine, N-(tert-Butoxycarbonyl)piperidine - ChemBK, ChemBK,[Link]

  • (R)-3-(Boc-amino)piperidine, 97% - Fisher Scientific, Fisher Scientific,[Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (MSDS) and Handling Protocols for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary In modern drug discovery, the transition from flat, aromatic molecular frameworks to highly functionalized, three-dimensional aliphatic ring systems is a critical strategy for improving pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, aromatic molecular frameworks to highly functionalized, three-dimensional aliphatic ring systems is a critical strategy for improving pharmacokinetic properties and target specificity. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8) serves as a highly versatile building block in this paradigm. Featuring a robust tert-butyloxycarbonyl (Boc) protecting group, a reactive cyano moiety, and a stereocenter-inducing methyl group, this compound is heavily utilized in the synthesis of complex spirocyclic architectures[1] and targeted cancer therapeutics, such as imidazo-pyrimidine-based mutant KRAS inhibitors[2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with an authoritative, mechanistic overview of the compound's physicochemical profile, stringent safety handling requirements (MSDS), and field-proven laboratory workflows.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is essential for predicting its behavior in both storage and active synthetic environments. The Boc group provides steric shielding and electronic deactivation of the piperidine nitrogen, rendering the molecule stable against nucleophilic attack and basic conditions, yet highly susceptible to controlled acidic cleavage. The cyano group at the C4 position acts as a versatile handle for reduction (to primary amines), hydrolysis (to carboxylic acids), or direct nucleophilic addition.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS Registry Number 866560-07-8
Molecular Formula C₁₂H₂₀N₂O₂
Molecular Weight 224.30 g/mol
Appearance Pale yellow to colorless liquid/viscous oil (purity dependent)
Solubility Soluble in Methanol, THF, DCM, Ethyl Acetate; Insoluble in Water
Storage Temperature 2–8 °C (Refrigerated) under inert atmosphere (Argon/N₂)

Comprehensive Safety Data Sheet (MSDS) & Hazard Assessment

While tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is not highly volatile, its handling requires strict adherence to Globally Harmonized System (GHS) protocols. The primary risks stem from potential dermal irritation and the theoretical risk of nitrile-associated toxicity, though aliphatic nitriles of this molecular weight are generally stable and do not spontaneously liberate hydrogen cyanide (HCN) under ambient conditions.

Table 2: GHS Hazard Classification & Safety Measures
Hazard CategoryGHS CodeDescription & Mechanistic RationaleRequired PPE & Engineering Controls
Skin Irritation H315Causes skin irritation. Lipophilic nature allows penetration of the stratum corneum.Nitrile gloves (double-gloving recommended), lab coat.
Eye Irritation H319Causes serious eye irritation. Direct contact can disrupt corneal epithelial integrity.Splash-proof safety goggles.
Respiratory H335May cause respiratory irritation. Aerosolization during transfer can irritate mucosal membranes.Handle exclusively within a certified Class II fume hood.
Emergency Response & Spill Management
  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound means that washing with a mild soap is necessary to fully remove residues.

  • Spill Containment: Do not flush with water. Absorb the spill using an inert, non-combustible material (e.g., vermiculite, dry sand). Sweep up the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container for incineration.

SafetyWorkflow Start Compound Handling Initiated PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood PPE->Hood Spill Spill Occurs? Hood->Spill Clean Absorb with inert material Dispose as hazardous waste Spill->Clean Yes Proceed Execute Synthesis Protocol Spill->Proceed No Clean->Proceed

Standard operating procedure and spill response workflow for compound handling.

Experimental Workflows & Protocols

The following protocols detail the most common synthetic manipulations of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. These procedures are designed as self-validating systems, ensuring that researchers can mechanistically confirm the success of each step.

Protocol 1: Chemoselective Boc-Deprotection

Objective: To synthesize 2-methylpiperidine-4-carbonitrile hydrochloride, a critical intermediate for downstream reductive amination in the synthesis of imidazo-pyrimidine cancer therapeutics[2].

Causality & Rationale: The use of anhydrous hydrochloric acid (HCl) in methanol is specifically chosen over aqueous strong acids (like aqueous HCl or H₂SO₄). Aqueous acids run the risk of inadvertently hydrolyzing the sensitive C4-cyano group into an amide or carboxylic acid. Operating at 0 °C initially controls the exothermic protonation of the carbamate oxygen, preventing thermal degradation.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (300 mg, ~1.27 mmol) in anhydrous methanol (2.00 mL) under an argon atmosphere.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Acid Addition: Dropwise, add hydrochloric acid (1.00 mL, 2.0 M solution in methanol). Note: Gas evolution (isobutylene and CO₂) may be observed.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 30% Ethyl Acetate in Hexanes). Stain the plate with Ninhydrin and heat. The disappearance of the UV-active/Iodine-active starting material and the appearance of a dark purple spot at the baseline (indicating a free secondary amine) confirms complete deprotection.

  • Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) at room temperature to yield 2-methylpiperidine-4-carbonitrile hydrochloride as a solid.

Protocol 2: Advanced Functionalization toward Spirocyclic Systems

Objective: Utilizing the cyano group to build complex spirocyclic piperidine-azetidine or piperidine-pyrrolidine ring systems[1].

Causality & Rationale: The cyano group acts as an electron-withdrawing group, increasing the acidity of the alpha-protons. By utilizing a strong, non-nucleophilic base (e.g., LDA or LiHMDS) at cryogenic temperatures (-65 °C), the alpha-carbon can be selectively deprotonated to form a stabilized ketenimine anion without attacking the cyano carbon itself. This anion can then be trapped by electrophiles (like chloroiodomethane) to build the spirocyclic core.

Step-by-Step Methodology:

  • Anion Generation: In an oven-dried flask under nitrogen, cool a solution of diisopropylamine (14 mmol) in THF (12 mL) to -6 °C. Add n-Butyllithium (2.5 M in hexanes, 11.6 mmol) dropwise to form LDA.

  • Cryogenic Cooling: Cool the LDA solution to -65 °C using a dry ice/acetone bath.

  • Substrate Addition: Slowly add tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.65 g, 7.40 mmol) dissolved in THF (2 mL) over 5 minutes. Stir at -45 to -50 °C for 25 minutes to ensure complete enolate formation.

  • Electrophilic Trapping: Cool back to -60 °C and add chloroiodomethane (13 mmol) to execute the alpha-alkylation, setting the stage for subsequent spiro-cyclization.

SyntheticPathway SM tert-Butyl 4-cyano- 2-methylpiperidine- 1-carboxylate (CAS: 866560-07-8) Reagent HCl in Methanol 0°C to RT SM->Reagent Boc Cleavage Intermediate 2-Methylpiperidine- 4-carbonitrile HCl Reagent->Intermediate Target1 Spirocyclic Ring Systems Intermediate->Target1 Alkylation Target2 Imidazo-pyrimidine KRAS Inhibitors Intermediate->Target2 Reductive Amination

Synthetic utility and downstream application pathways of CAS 866560-07-8.

Conclusion

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a high-value intermediate in the modern medicinal chemist's toolkit. By strictly adhering to the GHS safety protocols outlined above and understanding the mechanistic rationale behind its handling and deprotection, researchers can efficiently leverage this compound to access complex, biologically active chemical space—ranging from novel spirocycles to targeted oncology drugs.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer Source: Google Patents URL

Sources

Foundational

1H and 13C NMR spectral data for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the diastereomers of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. As a key structural motif in medicinal chemistry, the substituted piperidine ring demands rigorous characterization for unambiguous structural and stereochemical assignment. This document serves as a practical resource, detailing not only the spectral data but also the underlying principles of its interpretation, experimental protocols, and the logic for distinguishing between the cis and trans isomers. The insights herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in modern drug discovery, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing pharmacokinetic and pharmacodynamic properties. Tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a versatile synthetic intermediate whose stereochemistry is critical for the biological activity of its derivatives. Accurate and efficient characterization via NMR spectroscopy is therefore not merely a procedural step but a foundational requirement for advancing drug development programs. This guide provides the necessary data and interpretive logic to confidently elucidate its structure.

Molecular Structure and Diastereomerism

The presence of two stereocenters, at the C2 (methyl-substituted) and C4 (cyano-substituted) positions, gives rise to two diastereomeric forms: cis and trans. The relative orientation of the methyl and cyano groups dictates the molecule's overall shape and, consequently, its NMR spectral signature. In the more stable chair conformation, these substituents can occupy either axial or equatorial positions, leading to distinct spatial relationships that are readily probed by NMR.

Figure 1. Chair conformations of the cis and trans diastereomers of the title compound.

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential. The following steps represent a robust methodology for obtaining high-quality NMR spectra for small molecules of this class.

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the purified tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate sample.

  • Solvation: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which offers excellent solubility for this compound and has well-characterized residual solvent peaks.[1]

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

Spectrometer Setup and Data Acquisition
  • Instrument: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16-32 scans.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 1024-2048 scans.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

Figure 2. Standardized workflow for NMR sample preparation and data analysis.

Spectral Data and Interpretation

The chemical environment of each nucleus is highly sensitive to the molecule's stereochemistry. The following tables and interpretations are based on spectral data from closely related N-Boc protected methyl-substituted piperidines and foundational NMR principles.[2][3]

¹H NMR Spectral Data Analysis

The proton NMR spectrum provides rich information on the connectivity and stereochemical relationships within the molecule. The tert-butyl group of the Boc protector serves as an excellent internal reference point, consistently appearing as a sharp singlet integrating to nine protons.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ ppm) Multiplicity Integration Assignment (cis-isomer) Assignment (trans-isomer)
~4.1 - 3.9 m 2H H-2, H-6a H-2, H-6a
~3.0 - 2.8 m 2H H-6e, H-4 H-6e, H-4
~2.1 - 1.9 m 2H H-3a, H-5a H-3a, H-5a
~1.8 - 1.6 m 2H H-3e, H-5e H-3e, H-5e
1.48 s 9H C(CH₃)₃ C(CH₃)₃

| 1.25 | d (J ≈ 6.5 Hz) | 3H | C2-CH₃ | C2-CH₃ |

Note: Assignments for 'a' (axial) and 'e' (equatorial) protons on the piperidine ring are generalized. Precise chemical shifts will differ between diastereomers.

Interpretation and Diastereomer Differentiation:

  • H-2 and C2-CH₃: The chemical shift and coupling pattern of the proton at C2 are highly diagnostic. In the trans isomer, where the C2-methyl and C4-cyano groups are on opposite faces of the ring, the methyl group is likely to prefer an equatorial position to minimize steric strain. This would place H-2 in an axial position, resulting in at least one large axial-axial coupling constant (J ≈ 10-12 Hz) with an adjacent axial proton on C3. In the cis isomer, conformational dynamics are more complex, but a different set of coupling constants for H-2 would be observed.

  • H-4: The proton at the cyano-substituted carbon (C4) will also exhibit stereodependent chemical shifts. An axial H-4 is typically shielded (appears at a lower δ) compared to an equatorial H-4 due to anisotropic effects from the C-C bonds in the ring.

  • Rotational Isomers (Rotamers): The bulky N-Boc group can hinder rotation around the N-C(O) bond, sometimes leading to a broadening or even duplication of signals for protons near the nitrogen atom (H-2, H-6).[5] This effect can be temperature-dependent.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the functional groups present.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ ppm) Assignment
~154.7 C=O (Boc)
~121.0 CN (Nitrile)
~79.5 C (CH₃)₃ (Boc)
~52-55 C-2
~43-46 C-6
~30-35 C-3, C-5
~28.4 C(C H₃)₃ (Boc)
~25-28 C-4

| ~18-22 | C2-C H₃ |

Interpretation and Diastereomer Differentiation:

  • Key Signals: The carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~79.5 ppm), and the nitrile carbon (~121 ppm) are highly characteristic and easily identified.[6][7]

  • Stereochemical Effects: The chemical shifts of the ring carbons (C2, C3, C4, C5, C6) and the C2-methyl carbon are sensitive to the substituent orientation. An axial methyl group is generally more shielded (lower δ value) than an equatorial methyl group due to the gamma-gauche effect. This difference can be a key indicator for assigning the stereochemistry.[3] It is often observed that ¹³C NMR provides better resolution for distinguishing between diastereomers than ¹H NMR.[8]

Definitive Stereochemical Assignment using 2D NMR

While 1D NMR provides strong evidence, unambiguous assignment often requires two-dimensional NMR experiments, particularly the Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY). This technique reveals through-space correlations between protons that are close to each other, irrespective of their bonding connectivity.

Figure 3. Expected key NOE correlations for a trans-isomer with substituents in equatorial positions.

For a trans isomer with both substituents in the sterically favored equatorial positions, H-2 and H-4 would be axial. A strong NOE correlation would be expected between the axial protons at C2, C4, and C6, confirming their 1,3-diaxial relationship. The absence or presence of specific NOEs between the C2-methyl protons and other ring protons (e.g., H-3, H-4) provides definitive proof of their relative orientation.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra is indispensable for the structural and stereochemical characterization of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. By carefully examining chemical shifts, coupling constants, and through-space correlations from 2D NMR, researchers can confidently distinguish between the cis and trans diastereomers. This guide provides the foundational data, interpretive framework, and experimental protocols necessary to leverage NMR spectroscopy as a precise and powerful tool in the synthesis and development of novel piperidine-based molecules.

References

  • Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy, 42(6), 1004-1008. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]

  • Iriepa, I., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Retrieved from [Link]

  • Gasper, P. P., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(25), 9430-9438. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR and NOE‐1D spectrum of substituted piperidine ring 14. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of N-Boc-amines. Retrieved from [Link]

  • Kravets, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2459. Retrieved from [Link]

  • Firth, A. G., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1795-1798. Retrieved from [Link]

  • Riemer, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4729. Retrieved from [Link]

  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (2021). NMR interpretation of a diastereomeric compound?. Retrieved from [Link]

  • ECHA. (n.d.). tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supporting Information for Chemical Communications. Retrieved from [Link]

  • SpectraBase. (n.d.). TERT.-BUTYL-METHYL-TOSYL - Optional[13C NMR]. Retrieved from [Link]

  • NextSDS. (n.d.). TERT-BUTYL 4-(4-CYANO-2-NITROPHENYLAMINO)PIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Wang, M., et al. (2016). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • O'Connor, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Zerbe, O., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 8(11), 1196-1200. Retrieved from [Link]

Sources

Exploratory

IR spectroscopy absorption peaks for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary In modern drug discovery, highly functionalized piperidine scaffolds serve as ubiquitous building blocks for kinase inhibitors and GPCR ligands. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, highly functionalized piperidine scaffolds serve as ubiquitous building blocks for kinase inhibitors and GPCR ligands. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a prime example of such a scaffold, possessing orthogonal functional groups—a Boc-protected secondary amine and an aliphatic nitrile. This whitepaper provides a rigorous framework for the infrared (IR) spectroscopic characterization of this molecule. By moving beyond simple peak-matching, we will deconstruct the physical chemistry dictating its vibrational modes and establish a self-validating Attenuated Total Reflectance (ATR) FTIR protocol to ensure absolute data integrity.

Deconstructing the Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, we must analyze the electronic environments of its functional groups. Peak positions are not arbitrary; they are dictated by bond order, atomic mass, and the change in dipole moment ( dμ/dx ) during vibration.

The Carbamate (N-Boc) System

The tert-butoxycarbonyl (Boc) group is an essential protecting group in organic synthesis. Spectroscopically, the carbamate linkage (–N–COO–tBu) represents an electronic hybrid between an ester and an amide.

  • Carbonyl (C=O) Stretch: The nitrogen lone pair delocalizes into the carbonyl π -system via resonance. This electron donation reduces the double-bond character of the carbonyl compared to an isolated aliphatic ketone (~1715 cm⁻¹). Consequently, the C=O stretching frequency ( νC=O​ ) is shifted to lower wavenumbers, typically manifesting as a strong, sharp band between 1690 cm⁻¹ and 1706 cm⁻¹[1][2].

  • C–O Stretch: The single bond oxygen linkage in the carbamate yields a highly intense C–O stretching vibration near 1166 cm⁻¹[1].

  • tert-Butyl C–H Bending: The bulky tert-butyl moiety yields a highly diagnostic "gem-dimethyl" symmetric bending doublet. This structural feature reliably splits the bending mode into two distinct peaks at approximately 1365 cm⁻¹ and 1390 cm⁻¹.

The Aliphatic Nitrile (–C≡N)

The cyano group at the 4-position of the piperidine ring is attached to an sp³-hybridized carbon, classifying it as an aliphatic nitrile.

  • C≡N Stretch: Aliphatic nitriles exhibit a sharp, highly characteristic stretching band in the 2240–2260 cm⁻¹ region[3].

  • Intensity Causality: While triple bonds (like alkynes) often produce weak IR signals due to low polarity, the carbon-nitrogen triple bond is highly polar. Stretching this bond induces a massive change in the molecular dipole moment, resulting in an unusually strong and easily identifiable absorption peak that sits in a "quiet" region of the IR spectrum, free from other functional group interferences[4].

The Piperidine Core & Methyl Substituent

The saturated heterocyclic backbone and the 2-methyl group contribute extensively to the high-frequency and fingerprint regions.

  • Aliphatic C–H Stretch: The sp³ C–H stretching vibrations ( νC−H​ ) dominate the 2850–2960 cm⁻¹ range[3].

  • C–H Bending: Scissoring and bending modes of the CH₂ and CH₃ groups appear around 1450 cm⁻¹.

Quantitative Spectral Assignments

The following table synthesizes the expected quantitative ATR-FTIR data for tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, providing a rapid reference for spectral deconvolution.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Spectral Shape
Aliphatic Nitrile (–C≡N) C≡N Stretching2240 – 2260Strong, Sharp
Boc Carbamate (N–C=O) C=O Stretching1690 – 1706Very Strong, Sharp
Boc Carbamate (–tBu) C–H Symmetric Bending~1365 and ~1390Medium, Characteristic Doublet
Boc Carbamate (C–O–C) C–O Stretching~1166Strong, Broad
Piperidine/Methyl Core C–H Aliphatic Stretching2850 – 2960Strong, Multiple Bands
Piperidine Core C–H Bending (CH₂, CH₃)~1450Medium, Sharp

Self-Validating ATR-FTIR Protocol

As a Senior Application Scientist, I mandate the use of Attenuated Total Reflectance (ATR) FTIR over traditional KBr pelleting for this compound. KBr is highly hygroscopic; absorbed moisture introduces broad O–H stretching bands (3200–3600 cm⁻¹) that obscure the baseline and can induce solid-state hydrogen bonding artifacts, artificially shifting the carbamate carbonyl peak. ATR preserves the native state of the sample and prevents moisture contamination.

Step-by-Step Methodology:

  • Instrument Initialization & Purge: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂ interferences. Wait for the interferogram energy to stabilize.

  • Background Acquisition (Validation Step 1): Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality Check: The background must show >95% transmittance. If residual C–H stretches (~2900 cm⁻¹) are present, the crystal is contaminated. The system must fail the validation and require recleaning.

  • Sample Application: Apply 1–2 mg of the neat tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact with the evanescent wave.

    • Causality Check: Poor contact reduces the penetration depth of the IR beam, leading to a low Signal-to-Noise (S/N) ratio.

  • Spectral Acquisition: Acquire the sample spectrum (32–64 scans, 4 cm⁻¹ resolution, 4000–600 cm⁻¹ range).

  • Data Processing & ATR Correction: Apply an ATR correction algorithm. Because the penetration depth of the IR beam in ATR is wavelength-dependent (lower wavenumbers penetrate deeper), uncorrected spectra will artificially inflate peak intensities in the fingerprint region (e.g., the 1166 cm⁻¹ C–O stretch).

Workflow Visualization

The following diagram outlines the logical architecture of the self-validating ATR-FTIR workflow, ensuring that no compromised data proceeds to the analysis phase.

ATR_FTIR_Workflow Start Sample Prep: t-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Background Acquire Background Scan (Clean Diamond ATR Crystal) Start->Background SampleScan Acquire Sample Scan (32-64 Scans, 4 cm⁻¹ Res) Background->SampleScan Validation Self-Validation: Evaluate S/N Ratio & Baseline SampleScan->Validation Validation->Background Fail (Contamination) Validation->SampleScan Fail (Poor Contact) Correction Apply ATR Correction (Penetration Depth Adjustment) Validation->Correction Pass (High S/N) Analysis Spectral Deconvolution (Identify Boc & Nitrile Peaks) Correction->Analysis

Figure 1: Self-validating ATR-FTIR workflow for spectral acquisition and integrity verification.

References

  • Title: Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers Source: ACS Publications URL: [Link]

  • Title: IR Spectroscopy by Functional Group Source: Wake Forest University URL: [Link]

  • Title: Organic Nitrogen Compounds IV: Nitriles Source: Spectroscopy Online URL: [Link]

  • Title: Boc Protection for Diamine-Appended MOF Adsorbents to Enhance CO2 Recyclability under Realistic Humid Conditions Source: Journal of the American Chemical Society URL: [Link]

Sources

Foundational

Thermophysical and Synthetic Profiling of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary In modern drug discovery, spirocyclic scaffolds such as 2,7-diazaspiro[3.5]nonane have emerged as critical structural motifs, offering improved solubility, reduced lipophilicity, and enhanced metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, spirocyclic scaffolds such as 2,7-diazaspiro[3.5]nonane have emerged as critical structural motifs, offering improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts. A pivotal intermediate in the synthesis of these spirocycles is tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8)[1].

This technical whitepaper provides an in-depth analysis of the thermophysical properties—specifically the melting point (MP) and boiling point (BP)—of this intermediate. Because this compound exists as a mixture of diastereomers and possesses thermally sensitive functional groups, its physical state is highly dependent on its synthetic history. This guide synthesizes empirical literature data with chemical thermodynamics to provide actionable protocols for researchers handling this compound.

Thermophysical Dynamics: Melting and Boiling Point Causality

The physical state of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is governed by three competing structural features: the bulky tert-butyloxycarbonyl (Boc) protecting group, the highly polar cyano group, and the chiral center introduced by the 2-methyl substitution.

Melting Point: Diastereomeric Depression and Nucleation

Empirical observations from primary literature describe this compound as a "colorless oil that solidifies upon standing"[2]. This phase behavior indicates a melting point that straddles ambient room temperature (approximately 25 °C to 35 °C).

  • Causality of the Oil State: The standard synthesis yields a diastereomeric mixture (typically >6:1 trans:cis). According to the Schröder–Van Laar equation, the presence of the minor cis-isomer acts as an impurity within the bulk phase, disrupting crystal lattice symmetry and severely depressing the melting point.

  • Causality of Solidification: As residual solvent is removed under high vacuum and the mixture sits, the major trans-diastereomer slowly nucleates. Once the activation energy for crystallization is overcome, the compound transitions from a supercooled liquid (oil) to a crystalline solid[2].

Boiling Point: Thermal Instability vs. Volatility

The theoretical boiling point of this compound at atmospheric pressure (760 mmHg) is predicted to be in the range of 310 °C to 330 °C, driven by the strong dipole-dipole interactions of the nitrile group and the molecular weight (224.30 g/mol )[3].

  • Thermal Decomposition: In practice, attempting to distill this compound at atmospheric pressure is highly discouraged. Heating Boc-protected amines above 150 °C typically induces thermal deprotection, releasing isobutylene gas and carbon dioxide.

  • Purification Strategy: Consequently, the "effective" boiling point is irrelevant for purification. The compound must be isolated via flash column chromatography rather than distillation to preserve the integrity of the Boc group[2].

G Root Thermophysical Properties of CAS 866560-07-8 Boc Boc-Protecting Group (Steric Bulk) Root->Boc Cyano Cyano Group (Dipole-Dipole Interactions) Root->Cyano Methyl 2-Methyl Substitution (Diastereomeric Mixture) Root->Methyl BP High Boiling Point (Thermal Decomposition >150°C) Boc->BP Increases MW MP Depressed Melting Point (Oil -> Solidifies at ~25-35°C) Boc->MP Hinders Packing Cyano->BP Increases BP Cyano->MP Promotes Crystal Lattice Methyl->MP Disrupts Symmetry

Fig 1: Structural factors influencing the melting and boiling points of CAS 866560-07-8.

Quantitative Data Summary

For quick reference during experimental design, the following table summarizes the key physical and chemical metrics of the compound.

PropertyValue / DescriptionAnalytical Context
Molecular Formula C₁₂H₂₀N₂O₂Confirmed via HRMS[2]
Molecular Weight 224.30 g/mol Standard calculation[3]
Physical State (20 °C) Colorless oil to solidPhase depends on crystallization kinetics[2]
Melting Point (Effective) ~ 25 °C – 35 °CSolidifies upon standing; dependent on trans/cis ratio
Boiling Point (Predicted) 310 °C – 330 °C (760 mmHg)Theoretical only; do not attempt atmospheric distillation
Thermal Stability Limit < 150 °CExceeding this triggers Boc-deprotection
Chromatographic Rf ~ 0.3 - 0.520% to 50% Ethyl Acetate/Heptane gradient[2]

Experimental Protocol: Synthesis and Phase Handling

To ensure self-validating and reproducible results, the following protocol details the Van Leusen cyanation used to synthesize tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, emphasizing the causality behind temperature controls[1][2].

Reagents and Equipment
  • Starting Material: tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (14.0 mmol, 3.00 g)

  • Reagents: Toluenesulfonylmethyl isocyanide (TosMIC) (17.4 mmol, 3.40 g), Potassium tert-butoxide (1.0 M in THF, 36 mmol, 36 mL)

  • Solvents: 1,2-Dimethoxyethane (DME) (100 mL), Ethanol (24 mmol, 1.4 mL), Diethyl ether

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, Celite pad, rotary evaporator.

Step-by-Step Methodology
  • Reaction Setup and Initiation (Kinetic Control):

    • Charge the round-bottom flask with the starting ketone, TosMIC, ethanol, and DME.

    • Causality: Ethanol acts as a crucial proton donor in the Van Leusen mechanism, facilitating the elimination of the tosyl group after the initial cycloaddition.

    • Cool the mixture to 0 °C using an ice bath.

  • Base Addition:

    • Add the Potassium tert-butoxide solution dropwise.

    • Causality: The deprotonation of TosMIC is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to the degradation of the isocyanide or premature cleavage of the Boc group.

  • Thermodynamic Maturation:

    • Remove the ice bath and heat the reaction to 40 °C, stirring for 16 hours.

    • Causality: The elevated temperature provides the necessary energy to drive the ring-opening of the intermediate oxazoline, irreversibly forming the nitrile.

  • Workup and Filtration:

    • Filter the crude reaction mixture through a pad of Celite and wash thoroughly with diethyl ether.

    • Causality: This step efficiently removes the precipitated potassium tosylate salts, which are insoluble in ether, preventing them from interfering with chromatography.

  • Purification and Phase Transition:

    • Concentrate the filtrate in vacuo (rotary evaporation at 30 °C water bath to prevent thermal degradation).

    • Purify via flash column chromatography using a 20% to 50% ethyl acetate/heptane gradient.

    • Handling the Product: The isolated product (approx. 59% yield) will elute as a colorless oil. Transfer to a vial and leave under high vacuum (0.1 mmHg) for 12 hours to remove trace heptane. Upon standing at room temperature, the oil will spontaneously solidify into a crystalline mass as the major trans-diastereomer nucleates[2].

G A tert-butyl 2-methyl-4-oxopiperidine -1-carboxylate B TosMIC, t-BuOK DME/EtOH, 0°C to 40°C A->B Van Leusen Cyanation C tert-Butyl trans-4-cyano-2-methyl piperidine-1-carboxylate (Supercooled Oil) B->C Flash Chromatography D Solidification upon standing (Crystallization of trans-isomer) C->D Thermodynamic Nucleation

Fig 2: Synthetic workflow and phase transition of the cyano-piperidine intermediate.

Conclusion

For researchers utilizing tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate in the synthesis of complex spirocycles, understanding its thermophysical boundaries is critical. The compound's depressed melting point results in a transient liquid state that solidifies upon standing, while its thermal instability dictates that boiling point-based purifications (distillation) must be strictly avoided in favor of ambient-temperature chromatography.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate via Van Leusen Homologation

Introduction & Strategic Utility The synthesis of highly functionalized piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The synthesis of highly functionalized piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate serves as a critical pharmaceutical intermediate. It is heavily utilized in the development of spirocyclic ring systems 1 and acts as a vital building block for advanced targeted therapies, including ERK modulators 2 and KRAS G12D inhibitors 3.

This protocol outlines a robust, self-validating methodology for converting tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate into its corresponding nitrile using a modified Van Leusen reaction.

Mechanistic Rationale

The transformation relies on the reaction between the starting ketone and toluenesulfonylmethyl isocyanide (TosMIC). The addition of a strong base (Potassium tert-butoxide) deprotonates TosMIC, enabling nucleophilic attack on the carbonyl carbon. The presence of ethanol is mechanistically crucial; it facilitates the ring-opening of the intermediate oxazoline, driving the elimination of the tosyl group to yield the target carbonitrile as a mixture of trans- and cis- diastereomers.

Process Visualization

SynthesisWorkflow Step1 1. Reagent Assembly Ketone + TosMIC + EtOH in DME Step2 2. Thermal Control Cool system to 0 °C Step1->Step2 Step3 3. Base Activation Dropwise KOtBu addition Step2->Step3 Step4 4. Homologation Stir at 40 °C for 16 h Step3->Step4 Step5 5. Quench & Extraction Sat. NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Target Compound tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Step6->Step7

Workflow for the Van Leusen synthesis of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Quantitative Materials Matrix

Note: The following stoichiometry is optimized for a 14.0 mmol scale reaction, yielding sufficient material for downstream intermediate synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountConcentration / Purity
tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylateStarting Material213.281.003.00 g98%+
Toluenesulfonylmethyl isocyanide (TosMIC)Homologation Agent195.241.243.40 g98%+
Ethanol (EtOH)Protic Additive46.071.711.40 mLAbsolute, Anhydrous
1,2-Dimethoxyethane (DME)Solvent90.12N/A100 mLAnhydrous
Potassium tert-butoxide (KOtBu)Base112.212.5736.0 mL1.0 M in THF
Ammonium Chloride (NH₄Cl)Quenching Agent53.49ExcessAs neededSaturated Aqueous
Ethyl Acetate (EtOAc)Extraction Solvent88.11N/AAs neededACS Grade

Step-by-Step Execution Protocol

Phase 1: System Preparation and Reagent Assembly

  • Glassware Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a continuous flow of inert nitrogen.

    • Causality: TosMIC is sensitive to moisture, and the tert-butoxide base will rapidly degrade in the presence of atmospheric water, leading to incomplete conversion.

  • Reagent Charging: To the cooled flask, add tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (3.00 g, 14.0 mmol), TosMIC (3.40 g, 17.4 mmol), and anhydrous ethanol (1.4 mL, 24 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous 1,2-dimethoxyethane (100 mL).

Phase 2: Reaction Initiation 4. Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. 5. Base Addition: Begin the dropwise addition of Potassium tert-butoxide (36 mL, 1.0 M in THF) via a pressure-equalizing dropping funnel over 20 minutes.

  • Causality: The deprotonation of TosMIC is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which would otherwise lead to the decomposition of TosMIC into inactive polymeric byproducts [[1]]().

Phase 3: Propagation and Completion 6. Heating: Remove the ice bath and transfer the flask to a pre-heated oil bath or heating block set to 40 °C. 7. Stirring: Maintain vigorous stirring at 40 °C for 16 hours under a nitrogen atmosphere.

  • Causality: While the initial cycloaddition is rapid, the subsequent base-mediated elimination of the p-toluenesulfinate leaving group requires sustained thermal energy to reach completion.

Phase 4: Workup and Isolation 8. Quenching: Cool the reaction mixture to room temperature. Slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Causality: NH₄Cl provides a mild, buffered quench that neutralizes the excess KOtBu without risking the acid-catalyzed deprotection of the acid-sensitive Boc (tert-butyloxycarbonyl) group.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing & Drying: Wash the combined organic layers with distilled water (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude residue.

Phase 5: Purification 12. Chromatography: Purify the crude residue via silica gel flash chromatography (100-200 mesh). Elute using a gradient of petroleum ether to ethyl acetate (start at 10:1, increase polarity to 5:1) 3. 13. Collection: Pool the fractions containing the product (monitor via TLC, visualizing with KMnO₄ or Ninhydrin stain after Boc-deprotection) and concentrate to afford the target compound as a mixture of racemic trans- and cis- diastereomers.

Analytical Validation

To ensure the integrity of the self-validating system, compare the isolated product against the following established Nuclear Magnetic Resonance (NMR) benchmarks for this compound 3:

  • ¹H NMR (400 MHz, MeOD-d₄): δ [ppm] = 4.51-4.47 (m, 1H), 4.03 (d, J = 14.0 Hz, 1H), 3.07-3.04 (m, 1H), 2.97-2.95 (m, 1H), 2.07 (d, J = 12.4 Hz, 1H), 1.96-1.89 (m, 1H), 1.89-1.81 (m, 1H), 1.66-1.61 (m, 1H), 1.48 (s, 9H, Boc group), 1.19 (d, J = 7.2 Hz, 3H, methyl group).

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • WO2025037229A1 - Compounds and compositions for modulating the activity of erk Source: Google Patents URL
  • WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer Source: Google Patents URL

Sources

Application

Selective Reduction of the Cyano Group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate: An Application and Protocol Guide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the cyano group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate to its corresponding primary am...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the selective reduction of the cyano group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate to its corresponding primary amine, ( tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate). This transformation is a critical step in the synthesis of various pharmaceutically active compounds, particularly those targeting the central nervous system.[1] The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group necessitates the use of chemoselective reduction methods. This document explores two primary, field-proven strategies: Catalytic Hydrogenation and Chemical Hydride Reduction, offering in-depth protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal method for their specific laboratory context and synthetic goals.

Introduction: Significance of the Target Moiety

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs. The specific target of this reduction, the 2-methyl-4-(aminomethyl)piperidine core, serves as a crucial building block for synthesizing molecules with potential therapeutic applications in neurological disorders.[1] The primary amine functionality introduced through the reduction of the nitrile is a key handle for further synthetic elaboration, allowing for the construction of more complex and diverse chemical entities.

The starting material, tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate, incorporates a Boc protecting group on the piperidine nitrogen. This group is instrumental in many synthetic sequences but is sensitive to strongly acidic conditions. Therefore, the primary challenge is to reduce the cyano group to a primary amine without cleaving the Boc group, ensuring the integrity of the final product. This guide focuses on methods that exhibit high chemoselectivity for the nitrile reduction.

Strategic Approaches to Selective Nitrile Reduction

The conversion of a nitrile to a primary amine involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond.[2][3][4] This can be achieved through two main pathways: heterogeneous catalytic hydrogenation or reduction with chemical hydrides. The choice between these methods depends on several factors, including available equipment (e.g., high-pressure hydrogenators), substrate compatibility with catalysts, and desired scale of the reaction.

G cluster_start Starting Material cluster_methods Reduction Strategies cluster_catalysts Catalysts/Reagents cluster_product Product start tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate catalytic Catalytic Hydrogenation start->catalytic H₂ Gas hydride Chemical Hydride Reduction start->hydride Hydride Source raney_ni Raney® Nickel catalytic->raney_ni pd_c Palladium on Carbon catalytic->pd_c ptO2 Platinum Dioxide catalytic->ptO2 co_boride Cobalt Boride (in situ) hydride->co_boride borane Borane Complexes hydride->borane liaiH4 liaiH4 hydride->liaiH4 product tert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate raney_ni->product pd_c->product ptO2->product co_boride->product liaih4 Lithium Aluminum Hydride borane->product liaiH4->product

Figure 1. Decision workflow for the selective reduction of the cyano group.

Protocol I: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often highly efficient method for nitrile reduction.[5] It typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. For the selective reduction of nitriles to primary amines, Raney® Nickel is a common and cost-effective choice, though other catalysts like palladium or platinum can also be employed.[4][6] A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the newly formed primary amine.[4][5] The addition of ammonia or working in an alcoholic solvent often helps to suppress these side reactions.[7]

Method A: Raney® Nickel Hydrogenation

Raney® Nickel is a highly active catalyst for nitrile hydrogenation.[4] Its porous structure provides a large surface area for the reaction. The protocol below is optimized for the selective formation of the primary amine.

Materials:

  • tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

  • Raney® Nickel (50% slurry in water)

  • Methanol (anhydrous)

  • Ammonia solution (7 N in methanol)

  • Hydrogen gas (high purity)

  • Celite®

Equipment:

  • Parr-type hydrogenation apparatus or a similar high-pressure reactor

  • Glass liner for the reactor

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter flask)

Step-by-Step Protocol:

  • Catalyst Preparation: In a fume hood, carefully wash a portion of the Raney® Nickel slurry (approximately 10-20% by weight of the substrate) three times with anhydrous methanol to remove the water.

  • Reaction Setup: To the glass liner of the hydrogenation apparatus, add the washed Raney® Nickel, followed by a solution of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in methanol. Add the 7 N ammonia in methanol solution (2.0-3.0 eq).

  • Hydrogenation: Seal the reactor and purge it with nitrogen gas three times, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully vent the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.[8] Keep the filter cake wet with methanol at all times.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further by column chromatography if necessary.

Method B: Palladium-Activated Raney®-Nickel

For substrates where standard Raney® Nickel might be sluggish or require harsh conditions, a palladium-activated Raney®-Nickel catalyst can be employed. This has been shown to be effective for nitrile reductions in the presence of Boc-protected amino groups.[9][10][11]

Protocol II: Chemical Hydride Reduction

Chemical hydride reductions offer a valuable alternative to catalytic hydrogenation, particularly when high-pressure equipment is unavailable. Several hydride reagents can effectively reduce nitriles to primary amines.

Method A: Sodium Borohydride with Cobalt(II) Chloride

Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles.[3][12] However, in the presence of a cobalt(II) chloride catalyst, a highly effective reducing system is formed in situ. This system is believed to generate cobalt boride, which catalyzes the reduction by sodium borohydride.[12][13] This method is known for its mild reaction conditions and good chemoselectivity.[12][14]

Materials:

  • tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Ammonium hydroxide solution

  • Dichloromethane

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) and cobalt(II) chloride hexahydrate (0.5-1.0 eq) in anhydrous methanol. Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (5.0-10.0 eq) portion-wise to the stirred solution. A black precipitate of cobalt boride will form, accompanied by vigorous hydrogen evolution.[13] Caution: Hydrogen gas is flammable. Ensure adequate ventilation.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Add ammonium hydroxide solution to precipitate the cobalt salts.

  • Extraction and Isolation: Filter the mixture and extract the filtrate with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Method B: Borane Complexes

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are also effective for nitrile reduction.[15][16] These reagents are generally more reactive than sodium borohydride and can often be used under milder conditions.

Comparative Analysis of Reduction Methods

MethodReagents/CatalystPressureTemperatureAdvantagesDisadvantages
Raney® Ni Hydrogenation Raney® Ni, H₂High (50-100 psi)Room Temp.Cost-effective, scalable, clean workupRequires specialized high-pressure equipment, pyrophoric catalyst[8]
NaBH₄ / CoCl₂ NaBH₄, CoCl₂·6H₂OAtmospheric0 °C to Room Temp.Mild conditions, no special equipment needed, good selectivity[12]Stoichiometric use of cobalt, vigorous H₂ evolution
Borane Complexes BH₃·THF or BH₃·SMe₂AtmosphericRoom Temp.High reactivity, mild conditionsAir and moisture sensitive reagents, potential for side reactions

Troubleshooting and Safety Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst/reagent loading, reaction time, or temperature (for chemical reductions). For hydrogenation, ensure the catalyst is active and the system is free of leaks.

  • Formation of Byproducts: The formation of secondary amines can be suppressed in catalytic hydrogenation by the addition of ammonia.[7] In chemical reductions, slow addition of the hydride at low temperatures can improve selectivity.

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Raney® Nickel is pyrophoric and must be handled with extreme care.[8] Hydride reagents react violently with water and produce flammable hydrogen gas. Always wear appropriate personal protective equipment (PPE).

Conclusion

The selective reduction of the cyano group in tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a crucial transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic hydrogenation with Raney® Nickel and chemical reduction using the NaBH₄/CoCl₂ system are robust and reliable methods to achieve this conversion while preserving the acid-sensitive Boc protecting group. The choice of method will ultimately depend on the specific resources and constraints of the research laboratory. The protocols provided in this guide offer a solid foundation for successfully performing this important synthetic step.

References

  • EvitaChem. (n.d.). (2-Methylpiperidin-4-yl)methanamine.
  • Feller, M. (2019). Hydrogenation of nitriles and imines for hydrogen storage. Physical Sciences Reviews, 4(3).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Heinzman, S. W., & Ganem, B. (1982). Mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801–6803.
  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(23), 16230–16235.
  • Crain, D., Armstrong, S., Brunton, J., Robben, T., & Schmidt, S. E. (2017). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines. Transactions of the Kansas Academy of Science, 120(1-2), 59-66.
  • Wang, L., et al. (2020). Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines.
  • Osby, J. O., Ganem, B., & Heinzman, S. W. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67-72.
  • Gandhamsetty, N., Jeong, J., Park, Y., Park, S., & Chang, S. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(14), 7281–7287.
  • Ingale, S., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 11(41), 11215-11221.
  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • ACS. (n.d.). Studies of the cobalt boride-mediated conversion of nitriles to alcohols. SciMeetings.
  • Clark, J. (2015). Reducing nitriles to primary amines. Chemguide.
  • Wikipedia. (n.d.). Nitrile reduction.
  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros.
  • Zhang, Y., et al. (2023). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 47(1), 108-115.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(13), 95-101.
  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483.
  • PubMed. (2022).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • PubMed. (2024). Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction.
  • ACS Publications. (2001).
  • YouTube. (2018). Reduction of nitriles.
  • RSC Publishing. (2023).
  • ResearchGate. (2021). Can I do selective reduction of nitrile to aldehyde in presence of NBoc and COOH groups?.
  • PubMed. (2001).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Google Patents. (n.d.). US3062869A - Reduction of nitriles.
  • YouTube. (2023). Reduction of Imines and Nitriles with LiAlH4.
  • YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
  • Benchchem. (n.d.). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Organic Syntheses. (n.d.). Benzenesulfonamide, 4-formyl-.
  • Organic Syntheses. (n.d.). 4,5-Diiodo-1H-imidazole.
  • YouTube. (2018). Nitriles: reduction to amines.
  • PMC. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.
  • Calvin Digital Commons. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Nitriles.

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Method

Application Notes: The Strategic Deployment of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate in Modern Medicinal Chemistry

Abstract and Application Overview The piperidine scaffold is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ab...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Application Overview

The piperidine scaffold is a cornerstone of modern drug discovery, present in a vast array of pharmaceuticals due to its favorable physicochemical properties, metabolic stability, and ability to orient substituents in three-dimensional space.[1][2][3][4] The strategic functionalization of this privileged heterocycle is therefore of paramount importance. This guide details the utility of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate , a versatile building block designed for efficient elaboration into diverse molecular architectures.

The value of this reagent lies in the orthogonal reactivity of its key features:

  • The Cyano Group: A highly versatile functional handle that can be transformed into primary amines, amides, or carboxylic acids, serving as a linchpin for subsequent derivatization.

  • The C2-Methyl Group: Introduces a chiral center and increases the sp3-character of the molecule, often leading to improved metabolic stability and tailored lipophilicity. This substitution pattern is crucial for creating specific vectoral exits from the piperidine ring.

  • The Boc Protecting Group: Provides robust protection of the piperidine nitrogen under a wide range of reaction conditions (e.g., reduction, basic hydrolysis) yet is readily cleaved under acidic conditions, allowing for late-stage diversification.

This document provides detailed, field-proven protocols for the key synthetic transformations of this building block, emphasizing the scientific rationale behind the experimental choices to empower researchers in their drug development campaigns.

Core Synthetic Transformations: Workflows & Protocols

The true power of a building block is realized through its chemical reactivity. The cyano group of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a synthetic chameleon, readily convertible into several key pharmacophoric elements.

G A tert-Butyl 4-cyano- 2-methylpiperidine-1-carboxylate B Primary Amine (4-aminomethyl derivative) A->B Reduction (e.g., H₂, Pd/C) C Carboxylic Acid (4-carboxy derivative) A->C Full Hydrolysis (e.g., NaOH, H₂O, Heat) D Primary Amide (4-carboxamide derivative) A->D Partial Hydrolysis (e.g., H₂SO₄, controlled)

Caption: Key Synthetic Pathways from the Cyano-Piperidine Building Block.

Transformation A: Reduction to 4-(Aminomethyl)-2-methylpiperidine Derivatives

Significance: The conversion of the nitrile to a primary amine is arguably the most valuable transformation for this building block. The resulting 4-(aminomethyl)piperidine scaffold is a key feature in numerous biologically active compounds, acting as a crucial hydrogen bond donor and a point for amide, sulfonamide, or urea formation.[5][6]

Experimental Protocol:

  • Reactor Setup: To a 250 mL hydrogenation vessel, add tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (5.0 g, 20.98 mmol) and 10% Palladium on Carbon (Pd/C), 50% wet (0.5 g, 10% w/w).

  • Solvent Addition: Add methanol (100 mL). The catalyst should be suspended in the solution.

  • Hydrogenation: Seal the vessel and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 25 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate as a viscous oil or semi-solid. The product is often of sufficient purity for subsequent steps, or can be further purified by column chromatography if necessary.

Scientific Rationale:

  • Catalyst Choice: Palladium on carbon is a highly effective and standard catalyst for the reduction of nitriles to primary amines.[7] It offers excellent activity under mild conditions (room temperature, moderate pressure) and is easily removed by filtration, simplifying product isolation.

  • Solvent: Methanol is an excellent solvent for both the substrate and the hydrogen gas, facilitating efficient mass transfer to the catalyst surface. Alcoholic solvents also help to suppress the formation of secondary amine byproducts by solvating the intermediate imine.

  • Safety: The sequential purging with nitrogen and then hydrogen is a critical safety step to prevent the formation of an explosive hydrogen/air mixture. The catalyst is pyrophoric and should be handled with care, especially when dry. Filtering through a wet pad of Celite® mitigates this risk.

Transformation B: Hydrolysis to 4-Carboxy-2-methylpiperidine Derivatives

Significance: Hydrolysis of the nitrile provides access to the corresponding carboxylic acid. This functional group is a versatile handle for forming amide bonds (a cornerstone of peptide and small molecule drug design), esters, or can serve as a key acidic pharmacophore element itself.

Experimental Protocol:

  • Reactor Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (5.0 g, 20.98 mmol) in ethanol (50 mL).

  • Reagent Addition: Add a 6 M aqueous solution of sodium hydroxide (NaOH) (50 mL, 300 mmol).

  • Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C) and maintain for 24-48 hours. The reaction should become homogeneous as it proceeds.

  • Monitoring: Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.

  • Work-up (Acidification): Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully acidify the mixture to pH 2-3 by adding 6 M hydrochloric acid (HCl). Significant gas evolution (ammonia) will occur.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 75 mL).

  • Isolation: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the desired carboxylic acid.

Scientific Rationale:

  • Mechanism and Conditions: Basic hydrolysis proceeds via nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon.[8] This is followed by a series of proton transfers to form an intermediate amide, which is subsequently hydrolyzed to the carboxylate salt.[8][9] This second step is often the rate-limiting one, requiring harsh conditions such as elevated temperatures (reflux) and a large excess of base to drive the reaction to completion.[8]

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) group is stable to the strongly basic conditions used for nitrile hydrolysis. However, it is labile to the strong acid used in the work-up. Careful control of the temperature during acidification (0-5 °C) minimizes premature deprotection, although some loss may occur.

  • Work-up: Acidification is necessary to protonate the carboxylate salt, rendering it neutral and extractable into an organic solvent. The choice of extraction solvent depends on the polarity of the final product.

Transformation C: Partial Hydrolysis to 4-Carboxamido-2-methylpiperidine Derivatives

Significance: The primary amide is a common functional group in drug molecules, capable of acting as both a hydrogen bond donor and acceptor. Isolating the amide intermediate of the full hydrolysis provides a direct route to this important moiety.

Experimental Protocol:

  • Reactor Setup: In a 100 mL round-bottom flask, cool concentrated sulfuric acid (H₂SO₄, 25 mL) to 0 °C in an ice bath.

  • Substrate Addition: Add tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (2.5 g, 10.49 mmol) portion-wise to the cold, stirred acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction can be monitored by quenching a small aliquot into a saturated sodium bicarbonate solution and analyzing the extracted organic layer by LC-MS.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with vigorous stirring.

  • Neutralization: Basify the cold aqueous solution to pH 8-9 using a concentrated ammonium hydroxide or sodium hydroxide solution.

  • Extraction & Isolation: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the primary amide.

Scientific Rationale:

  • Controlled Conditions: The amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid.[9][10] By using controlled conditions—in this case, concentrated acid at moderate temperatures—the reaction can be stopped at the amide stage before significant further hydrolysis occurs.[10]

  • Mechanism: In strong acid, the nitrile nitrogen is protonated, which strongly activates the carbon for nucleophilic attack by water (present in the concentrated acid).[9][10] A subsequent tautomerization and deprotonation yield the primary amide.

  • Quenching: Pouring the reaction mixture onto ice serves to both dilute the strong acid and dissipate the heat generated during neutralization, preventing unwanted side reactions or degradation of the product.

Visualization of Key Synthetic Protocol

The following workflow illustrates the key steps involved in the robust and scalable reduction of the nitrile to the primary amine, a cornerstone transformation for this building block.

G cluster_0 Protocol: Nitrile Reduction A 1. Charge Reactor (Substrate, Pd/C, MeOH) B 2. Purge & Pressurize (N₂ then H₂ to 50 psi) A->B C 3. Stir at RT (12-18 h) B->C D 4. Filter (Through Celite®) C->D E 5. Concentrate (Rotary Evaporation) D->E F Final Product (4-aminomethyl derivative) E->F

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Summary of Transformations

TransformationProduct Functional GroupReagents & ConditionsTypical YieldScientific Rationale
Reduction Primary AmineH₂, 10% Pd/C, MeOH, RT, 50 psi>90%Efficient, clean conversion with easy catalyst removal.[7]
Full Hydrolysis Carboxylic Acid6 M NaOH (aq), EtOH, Reflux70-85%Harsh conditions required to hydrolyze the stable intermediate amide.[8]
Partial Hydrolysis Primary AmideConc. H₂SO₄, 0 °C to RT65-80%Controlled acidic conditions allow for isolation of the amide intermediate.[9][10]

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). Retrieved from [Link]

  • Vander Griend, D. A. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-butyl (2S)-4-cyano-2-methylpiperidine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]

  • University of Calgary. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Gil, L. F., et al. (2014). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate. Retrieved from [Link]

  • Guery, S., et al. (1992). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (U.S. Patent No. 5,272,157A). Google Patents.
  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • ECHA. (n.d.). tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate. Retrieved from [Link]

  • LookChem. (2025). tert-butyl 4-cyano-1-piperidinecarboxylate. Retrieved from [Link]

  • Kibayashi, C., et al. (2001). Imino Diels−Alder-Based Construction of a Piperidine A-Ring Unit for Total Synthesis of the Marine Hepatotoxin Cylindrospermopsin. The Journal of Organic Chemistry, 66(20), 6664–6675. Retrieved from [Link]

  • Pamlard, O., et al. (2014). Alkylation studies of a polyhydroxylated-cyano-piperidine scaffold. Arkivoc, 2014(4), 24-37. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Ames, D. E., & Opalko, A. (1983). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society, Perkin Transactions 1, 1365-1368. Retrieved from [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 209. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]

  • Clapés, P., et al. (2002). Enzymatic hydrolysis of nitriles by an engineered nitrile hydratase (papain Gln19Glu) in aqueous-organic media. PubMed. Retrieved from [Link]

  • Giraldo-Gallo, M., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16, 819-835. Retrieved from [Link]

  • Elderfield, R. C. (1952). Piperidine Synthesis. DTIC. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Farmer, S. (2020). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. Retrieved from [Link]

  • Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

  • PharmaCompass. (n.d.). (2S)-tert-Butyl 3-cyano-2-methyl-4-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Shields, J. D., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(3), 805-810. Retrieved from [Link]

  • University of British Columbia. (2024). Chemists synthesize an improved building block for medicines. ScienceDaily. Retrieved from [Link]

  • Dhiman, P., et al. (2022). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. MDPI. Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Giraldo-Gallo, M., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Retrieved from [Link]

  • Kumar, P., et al. (2008). Process for producing cyanopiperidine. (U.S. Patent No. 7,348,435B2). Google Patents.
  • Scripps Research Institute. (2024). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up and Process Chemistry for the Synthesis of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a critical spirocyclic building block utilized extensively in modern drug discovery, particularly in the development of targeted therapeutics such...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a critical spirocyclic building block utilized extensively in modern drug discovery, particularly in the development of targeted therapeutics such as ERK and KRAS G12C inhibitors[1]. The traditional synthesis of this intermediate relies on the Van Leusen reductive cyanation of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. While synthetically effective, the batch process is severely bottlenecked by sluggish kinetics, hazardous exotherms, and the formation of challenging side products[2]. This application note provides a comprehensive mechanistic rationale and details self-validating protocols for both the traditional batch synthesis and an optimized, highly scalable continuous flow process that reduces reaction time from 16 hours to just 1.5 minutes[3].

Mechanistic Rationale & Route Selection

The conversion of a ketone to a nitrile typically involves cyanohydrin formation using highly toxic cyanide salts (e.g., NaCN, KCN) followed by a deoxygenation step. To circumvent the severe safety hazards associated with hydrogen cyanide gas generation upon scale-up, the Van Leusen reaction is employed[3]. This method utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a masked, cyanide-free nitrile transfer reagent[2].

Causality of Reagents: The reaction requires a strong base, such as potassium tert-butoxide (KOtBu), to deprotonate the active methylene group of TosMIC, forming an imidoyl anion. This nucleophile attacks the ketone, leading to a 4-alkoxy-2-oxazoline intermediate. Subsequent base-mediated elimination of p-toluenesulfonic acid (TsOH) yields the desired nitrile[3]. In batch processes, ethanol is often added as a protic co-solvent to facilitate the ring-opening of the oxazoline intermediate[4].

Stereoselectivity: The reaction demonstrates high diastereoselectivity, yielding predominantly the trans isomer (>6:1 trans:cis). This is driven by thermodynamic control; the bulky cyano group adopts an equatorial position to minimize steric strain. This configuration is confirmed by characteristic NOE enhancements between the axial hydrogens at the 2-, 4-, and 6-positions of the piperidine ring[4].

Mechanism Ketone N-Boc-2-methyl- 4-piperidone Anion Imidoyl Anion Intermediate Ketone->Anion Nucleophilic Addition Reagents TosMIC + KOtBu Reagents->Anion Oxazoline 4-Alkoxy-2-oxazoline Intermediate Anion->Oxazoline Cyclization Product tert-Butyl 4-cyano-2- methylpiperidine-1-carboxylate Oxazoline->Product Elimination (-TsOH) SideProduct 4-Tosyloxazole (Side Product) Oxazoline->SideProduct Undesired Aromatization

Figure 1: Mechanistic pathway of the Van Leusen reductive cyanation and side-product formation.

Process Chemistry Challenges: Batch vs. Continuous Flow

Scaling up the Van Leusen reaction in batch mode presents three primary process chemistry challenges:

  • Thermal Management: The initial deprotonation of TosMIC is highly exothermic. In batch, this necessitates cryogenic cooling (0 °C) and slow reagent addition, which drastically increases cycle times[4].

  • Side Product Formation: Extended reaction times (12–70 hours) and poor mixing at scale often lead to the premature aromatization of the oxazoline intermediate, generating 4-tosyloxazole as an undesired side product[3]. This consumes the TosMIC reagent, necessitating a large stoichiometric excess (up to 1.3–1.5 equivalents) to drive the reaction to completion[3].

  • Throughput Bottlenecks: The combination of slow kinetics and the need for high dilution to manage exotherms results in poor volumetric productivity[2].

The Continuous Flow Solution: Transitioning to a continuous flow regime resolves these issues through superior heat and mass transfer[2]. High-turbulence T-mixers ensure instantaneous homogenization, preventing localized hot spots. This allows the reaction to be safely conducted at ambient temperatures, accelerating the kinetics and reducing the residence time to merely 1.5 minutes[3]. Furthermore, the precise control over residence time prevents the over-reaction to 4-tosyloxazole, allowing for near-equimolar reagent usage and achieving throughputs of up to 8.8 g/h[2].

Quantitative Data Comparison
ParameterTraditional Batch ProcessContinuous Flow ProcessProcess Advantage
Reaction Time 16 – 70 hours1.5 minutes>99% reduction in processing time
Temperature 0 °C to 40 °CAmbient (20 °C)Eliminates cryogenic overhead
TosMIC Equivalents 1.25 – 1.50 equiv.1.05 – 1.10 equiv.Reduces costly reagent waste
Throughput ~0.1 g/h (scale-dependent)Up to 8.8 g/h100-fold improvement in productivity
Safety Profile High risk (exothermic accumulation)Low risk (micro-reactor volume)Intrinsically safe thermal control

Experimental Protocols

Protocol A: Traditional Batch Synthesis (Baseline)

This protocol serves as the baseline method for small-scale synthesis (<5 grams) where flow equipment is unavailable.[4]

Materials:

  • tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (3.00 g, 14.0 mmol, 1.0 equiv)

  • Toluenesulfonylmethyl isocyanide (TosMIC) (3.40 g, 17.4 mmol, 1.24 equiv)

  • Ethanol (1.4 mL, 24 mmol, 1.7 equiv)

  • 1,2-Dimethoxyethane (DME) (100 mL)

  • Potassium tert-butoxide (KOtBu) (1.0 M in THF, 36 mL, 36 mmol, 2.5 equiv)

Step-by-Step Procedure:

  • System Preparation: Charge a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet with the ketone, TosMIC, ethanol, and DME.

  • Cryogenic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling is required to suppress the rapid decomposition of the imidoyl anion generated in the next step.

  • Base Addition: Add the KOtBu solution dropwise over 30 minutes.

    • In-Process Control (IPC): Monitor the internal temperature; do not allow it to exceed 5 °C during addition. The solution will transition to a pale brown suspension.

  • Reaction Execution: Remove the ice bath and heat the reaction mixture to 40 °C. Stir for 16 hours.

    • Verification Check: Perform TLC or LCMS analysis. The starting ketone mass ( m/z 213) should be completely consumed, replaced by the product mass ( m/z 224).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove insoluble potassium p-toluenesulfonate salts. Wash the filter cake thoroughly with diethyl ether (3 × 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to yield the target nitrile as a >6:1 trans:cis mixture.

Protocol B: Continuous Flow Scale-Up (Optimized)

This protocol is designed for rapid, safe scale-up utilizing a continuous flow reactor.[2],[3]

FlowReactor Feed1 Feed A: Ketone + TosMIC (in THF) Mixer T-Mixer (High Turbulence) Feed1->Mixer Feed2 Feed B: KOtBu (in THF) Feed2->Mixer Reactor PFA Tubular Reactor (1.5 min Residence Time) Mixer->Reactor Ambient Temp Quench In-line Quench (aq. NH4Cl) Reactor->Quench Output Product Collection Quench->Output

Figure 2: Continuous flow reactor configuration for the scalable synthesis of the target nitrile.

Materials:

  • Feed A: tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 M) and TosMIC (1.1 M) in anhydrous THF.

  • Feed B: Potassium tert-butoxide (KOtBu) (2.0 M) in anhydrous THF.

  • Quench Solution: Half-saturated aqueous ammonium chloride ( NH4​Cl ).

Step-by-Step Procedure:

  • Reactor Priming: Flush the continuous flow system (T-mixer and PFA tubular reactor) with anhydrous THF at a combined flow rate of 2.0 mL/min for 5 minutes to ensure an anhydrous environment.

  • Flow Rate Calibration: Set the syringe/HPLC pumps to deliver Feed A and Feed B at a 1:1 volumetric ratio. Calculate the total flow rate required to achieve exactly a 1.5-minute residence time based on the internal volume of the PFA reactor coil.

    • Example: For a 3.0 mL reactor volume, set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min.

  • Steady-State Operation: Initiate the pumps. The streams will intersect at the T-mixer. Causality: The high-turbulence T-mixer ensures immediate deprotonation and nucleophilic attack, utilizing the micro-reactor's high surface-area-to-volume ratio to instantly dissipate the exotherm.

  • In-Line Quenching: Direct the output of the PFA reactor into a third mixing junction where it meets a continuous stream of the Quench Solution (or direct the output tube directly into a vigorously stirred flask containing the quench solution).

    • Verification Check: The immediate quenching prevents the oxazoline intermediate from undergoing undesired aromatization to 4-tosyloxazole[3].

  • Phase Separation & Isolation: Collect the biphasic output. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the crude product, ready for downstream processing.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. University College Dublin.[Link]

  • A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC Publishing.[Link]

  • WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer.

Sources

Method

Application Note: Cross-Coupling Strategies for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule Profiled: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8) Executive Summary In modern drug discovery, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule Profiled: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8)

Executive Summary

In modern drug discovery, sp³-rich saturated heterocycles are highly prized for their ability to improve the physicochemical properties and three-dimensional complexity of drug candidates. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including KRAS inhibitors and glucagon receptor agonists[1][2].

This application note details two distinct cross-coupling workflows for this molecule:

  • Pathway A (C4 Functionalization): Palladium-catalyzed α-arylation of the nitrile to generate a sterically encumbered quaternary stereocenter.

  • Pathway B (N1 Functionalization): Acidic deprotection followed by Buchwald-Hartwig C–N cross-coupling to append the piperidine scaffold to heteroaryl cores.

Chemical Profiling & Reactivity Nodes

The structural anatomy of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate presents two primary nodes for diversification. The C4 position features a cyano group, rendering the adjacent α-proton sufficiently acidic (pKₐ ~25) for deprotonation by strong, non-nucleophilic bases. The N1 position is protected by a tert-butoxycarbonyl (Boc) group, which can be cleaved to reveal a secondary amine. The adjacent C2-methyl group introduces significant steric hindrance, which heavily dictates the choice of ligands during subsequent metal-catalyzed C–N couplings.

ReactivityMap SM tert-Butyl 4-cyano-2-methyl piperidine-1-carboxylate PathA Pathway A: α-Arylation (C4 Node) SM->PathA Pd(0), Strong Base Ar-X PathB Pathway B: N-Arylation (N1 Node) SM->PathB 1. Acidic Deprotection 2. Pd(0), Base, Ar-X ProdA 4-Aryl-4-cyano-2-methyl piperidine (C4 Quaternary) PathA->ProdA ProdB N-Aryl-4-cyano-2-methyl piperidine (N-Linked) PathB->ProdB

Reactivity map of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Workflow A: Palladium-Catalyzed α-Arylation (C4 Quaternary Center)

Mechanistic Causality & Ligand Selection

The direct α-arylation of nitriles requires the formation of a ketenimine enolate intermediate. Because the resulting C(sp³)–C(sp²) bond formation generates a sterically demanding quaternary center at C4, the reductive elimination step in the catalytic cycle is energetically challenging.

Pioneering methodologies developed by Hartwig and colleagues demonstrate that sterically hindered, electron-rich phosphines—such as P(t-Bu)₃ or dialkylbiaryl phosphines like XPhos—are mandatory to accelerate reductive elimination and prevent catalyst deactivation[3][4]. Furthermore, the use of a strong base like LiHMDS is critical to quantitatively deprotonate the nitrile prior to transmetalation.

CatalyticCycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Transmetalation OxAdd->TransMet L_nPd(Ar)(Br) RedElim Reductive Elimination TransMet->RedElim Nitrile Enolate (- LiBr) RedElim->Pd0 Product Release

Catalytic cycle for the Pd-catalyzed α-arylation of nitriles.

Quantitative Optimization Data

Table 1: Catalyst & Base Screening for α-Arylation of Nitriles

Catalyst PrecursorLigandBaseSolventYield (%)Mechanistic Observation
Pd(dba)₂ (5 mol%)PPh₃NaOtBuToluene<5%Stalled at reductive elimination due to insufficient steric bulk.
Pd(OAc)₂ (5 mol%)BINAPK₃PO₄Dioxane15%Base insufficiently strong for quantitative enolate formation.
Pd(dba)₂ (5 mol%) P(t-Bu)₃ LiHMDS Toluene 82% Optimal for quaternary center generation.
Pd(OAc)₂ (5 mol%)XPhosNaHMDSTHF78%Excellent alternative; highly effective transmetalation.
Step-by-Step Protocol: C4 α-Arylation

Note: The starting material is typically a mixture of cis/trans diastereomers. The generation of the quaternary center will yield a diastereomeric mixture requiring preparative HPLC separation.

  • Preparation of the Catalyst Complex: In a nitrogen-filled glovebox, charge a flame-dried Schlenk tube with Pd(dba)₂ (0.05 equiv) and P(t-Bu)₃ (0.10 equiv). Dissolve in anhydrous toluene to create a 0.1 M catalyst stock solution.

  • Enolate Generation: In a separate flame-dried flask under N₂, dissolve tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 equiv) in anhydrous toluene (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete ketenimine enolate formation.

  • Cross-Coupling: Inject the aryl bromide (1.2 equiv) followed by the pre-formed Pd catalyst solution.

  • Reaction Execution: Seal the flask, warm to room temperature, and then heat to 80 °C in an oil bath for 12–16 hours.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow B: N-Boc Deprotection & Buchwald-Hartwig C–N Cross-Coupling

Mechanistic Causality & Ligand Selection

To utilize the piperidine nitrogen as the coupling vector, the Boc group must first be removed. Standard acidic conditions (e.g., HCl in methanol) smoothly yield the hydrochloride salt[1].

The subsequent Buchwald-Hartwig cross-coupling is complicated by the adjacent C2-methyl group, which creates a sterically hindered secondary amine environment. If standard ligands (like Xantphos or BINAP) are used, the catalyst often rests in off-cycle states or undergoes deleterious β-hydride elimination. Dialkylbiaryl phosphines such as RuPhos or BrettPhos are explicitly designed to accommodate bulky secondary amines, enforcing a highly reactive mono-ligated Pd species that rapidly undergoes C–N reductive elimination[2].

Quantitative Optimization Data

Table 2: Ligand Screening for Buchwald-Hartwig N-Arylation

Pd SourceLigandBaseTemp (°C)Yield (%)Mechanistic Observation
Pd₂(dba)₃XantphosCs₂CO₃10025%Severe steric clash with the C2-methyl group.
Pd₂(dba)₃XPhosNaOtBu10065%Moderate conversion; some β-hydride elimination observed.
Pd₂(dba)₃ RuPhos NaOtBu 100 92% Exceptional efficiency for hindered secondary amines.
Pd₂(dba)₃BrettPhosLiHMDS9088%High efficiency; rapid reaction kinetics.
Step-by-Step Protocol: N1 Buchwald-Hartwig Coupling
  • Deprotection: Dissolve tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 equiv) in methanol (0.5 M). Cool to 0 °C and add HCl (4.0 M in dioxane, 5.0 equiv) dropwise[1]. Stir at room temperature for 4 hours. Concentrate in vacuo and triturate with diethyl ether to isolate 4-cyano-2-methylpiperidine hydrochloride as a white solid.

  • Reaction Assembly: To a flame-dried Schlenk tube, add the isolated piperidine hydrochloride (1.0 equiv), the target heteroaryl/aryl chloride (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (3.0 equiv). Crucial Note: Excess base is required to neutralize the hydrochloride salt.

  • Degassing: Add anhydrous 1,4-dioxane (0.2 M) under a stream of nitrogen. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction Execution: Seal the tube and heat at 100 °C for 16 hours[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via automated flash chromatography.

Troubleshooting & Self-Validating Quality Control

To ensure these protocols function as a self-validating system, the following QC checkpoints must be integrated:

  • Moisture Sensitivity (Workflow A): The ketenimine enolate is highly sensitive to protonation. If LC-MS analysis of the crude reaction shows predominantly unreacted starting material rather than the α-arylated product, suspect moisture contamination in the LiHMDS or toluene. Validate solvent dryness via Karl Fischer titration (<50 ppm H₂O).

  • Base Neutralization (Workflow B): When utilizing the hydrochloride salt of the deprotected piperidine, failure to add sufficient NaOtBu will result in a stalled Buchwald-Hartwig reaction. Monitor the initial pH of the reaction mixture (should be strongly basic) before heating.

References

  • Source: Google Patents (WO2025026903A1)
  • Source: Google Patents (WO2025222008A1)
  • A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides Source: ResearchGate URL
  • Rapid and Simple Access to α-(Hetero)

Sources

Application

preparation of pharmaceutical API intermediates from tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

An Application Guide to the Synthesis of Pharmaceutical Intermediates from tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Introduction: Unlocking the Synthetic Potential of a Versatile Piperidine Building Block In t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Pharmaceutical Intermediates from tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Introduction: Unlocking the Synthetic Potential of a Versatile Piperidine Building Block

In the landscape of modern pharmaceutical development, the piperidine scaffold remains a cornerstone of many active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties. Among the vast array of piperidine-based starting materials, tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate emerges as a particularly valuable and versatile chiral building block. Its structure is endowed with three key functional handles ripe for strategic chemical manipulation:

  • A Nitrile Moiety (C≡N): This group is a synthetic linchpin, capable of being transformed into primary amines, carboxylic acids, or ketones.

  • An N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen, yet can be selectively removed under acidic conditions to allow for subsequent N-functionalization.

  • A C2-Methyl Group: This substituent introduces a chiral center, making the molecule a critical starting point for the stereoselective synthesis of complex drug targets.

This application note provides researchers, scientists, and drug development professionals with a comprehensive technical guide to the primary synthetic transformations of this building block. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and illustrate the pathways to creating a diverse library of advanced pharmaceutical intermediates.

G start tert-Butyl 4-cyano-2-methyl- piperidine-1-carboxylate amine Primary Aminomethyl Piperidine Intermediate start->amine Nitrile Reduction (e.g., H₂, Raney Ni) ketone Acyl Piperidine Intermediate start->ketone Grignard Reaction + Hydrolysis (e.g., R-MgBr, then H₃O⁺) deprotected Free Piperidine (Secondary Amine) center->deprotected N-Boc Deprotection (e.g., HCl, TFA) G start 1. Dissolve Substrate (1.0 eq) in Solvent (e.g., Methanol) add_catalyst 2. Add Raney® Ni Catalyst (5-10 wt%) under inert atmosphere start->add_catalyst setup_reactor 3. Transfer slurry to high-pressure reactor add_catalyst->setup_reactor hydrogenate 4. Pressurize with H₂ (e.g., 500 psi) and heat (e.g., 50-70 °C) setup_reactor->hydrogenate monitor 5. Monitor reaction (TLC, HPLC, or H₂ uptake) hydrogenate->monitor cool_filter 6. Cool, vent, and carefully filter catalyst through Celite® monitor->cool_filter concentrate 7. Concentrate filtrate under reduced pressure cool_filter->concentrate product 8. Isolate Product: tert-Butyl 4-(aminomethyl)- 2-methylpiperidine-1-carboxylate concentrate->product

Figure 2: Workflow for catalytic hydrogenation of the nitrile group.

Materials & Reagents:

ReagentM.W.Stoichiometry
tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate238.331.0 eq
Raney® Nickel (50% slurry in water)-5-10 wt%
Methanol (MeOH), anhydrous32.04~10-20 mL/g
Hydrogen (H₂) gas, high purity2.02Excess
Celite® (Diatomaceous earth)--

Step-by-Step Protocol:

  • Reactor Preparation: Charge a high-pressure hydrogenation vessel with a solution of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney® Nickel (5-10 wt% of the substrate) to the reaction vessel. Caution: Raney® Nickel is pyrophoric and must be handled with care, always kept wet.

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen several times, followed by several purges with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 500 psi) and begin vigorous stirring. Heat the reaction mixture to 50-70 °C. [1]4. Monitoring: The reaction progress can be monitored by observing the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully withdrawn, filtered, and analyzed by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Critical Safety Note: The filter cake must not be allowed to dry as it can ignite spontaneously in air. Quench the filter cake immediately with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, tert-Butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate, which can be purified further by column chromatography or crystallization if necessary.

Scientist's Notes (Expertise & Experience):

  • Causality of Catalyst Choice: Raney® Nickel is a robust and economical choice for nitrile reduction. [1]Palladium or platinum catalysts can also be effective, but may sometimes lead to over-reduction or side reactions depending on the substrate. [2][3]* Solvent System: Methanol is a common solvent. The addition of ammonia to the solvent can help suppress the formation of secondary and tertiary amine byproducts, which arise from the reaction of the intermediate imine with the product amine. [2]* Pressure and Temperature: These parameters are often interdependent. Higher pressures allow for lower reaction temperatures and shorter reaction times. The conditions provided are a good starting point and may require optimization for scale-up. [4]

Section 2: Grignard Reaction for Ketone Synthesis

To introduce carbon-carbon bonds and create acylpiperidine intermediates, the nitrile group can be reacted with a Grignard reagent. The reaction proceeds via nucleophilic attack of the Grignard reagent on the nitrile carbon, forming a stable intermediate magnesium salt of an imine. [5]Subsequent acidic work-up hydrolyzes the imine to the corresponding ketone. [6]

Protocol 2: Synthesis of an Acylpiperidine via Grignard Reaction

This protocol describes the addition of a generic Grignard reagent (R-MgBr) to the nitrile, followed by an acidic workup to yield the ketone.

G start 1. Dissolve Substrate (1.0 eq) in anhydrous THF under Argon cool 2. Cool solution to 0 °C start->cool add_grignard 3. Add Grignard Reagent (R-MgBr, 1.1-1.5 eq) dropwise cool->add_grignard warm_stir 4. Warm to RT and stir until reaction is complete (Monitor by TLC/LCMS) add_grignard->warm_stir quench 5. Cool to 0 °C and quench carefully with saturated aq. NH₄Cl warm_stir->quench hydrolyze 6. Add aq. HCl (e.g., 2M) and stir to hydrolyze imine quench->hydrolyze extract 7. Extract with organic solvent (e.g., EtOAc) hydrolyze->extract purify 8. Purify by column chromatography extract->purify product 9. Isolate Product: tert-Butyl 4-acyl- 2-methylpiperidine-1-carboxylate purify->product

Figure 3: Workflow for Grignard reaction and subsequent hydrolysis.

Materials & Reagents:

ReagentM.W.Stoichiometry
tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate238.331.0 eq
Grignard Reagent (e.g., Phenylmagnesium bromide, 1M)-1.1 - 1.5 eq
Tetrahydrofuran (THF), anhydrous72.11~10-20 mL/g
Saturated aq. Ammonium Chloride (NH₄Cl)--
Hydrochloric Acid (HCl), 2M aqueous36.46Excess
Ethyl Acetate (EtOAc)88.11-

Step-by-Step Protocol:

  • Setup: To a flame-dried, three-necked flask under an argon atmosphere, add a solution of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous THF (10-20 volumes).

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the Grignard reagent (1.1-1.5 eq) dropwise via a syringe, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Hydrolysis: Add 2M HCl solution and stir vigorously at room temperature for 1-2 hours to hydrolyze the intermediate imine. The progress of the hydrolysis can also be monitored by TLC/LC-MS.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude ketone by silica gel column chromatography.

Scientist's Notes (Expertise & Experience):

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. Ensuring all glassware is dry and using anhydrous solvents is critical for success. [7]* Stoichiometry: A slight excess of the Grignard reagent is used to ensure complete conversion of the nitrile. However, a large excess can sometimes lead to side reactions or make purification more difficult. [8]* Hydrolysis Step: The imine intermediate formed after the Grignard addition is quite stable. [5]Hydrolysis requires acidic conditions. The rate of hydrolysis depends on the specific substrate and the strength of the acid used.

Section 3: N-Boc Group Deprotection

Removal of the Boc protecting group is a gateway to functionalizing the piperidine nitrogen. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free secondary amine as a salt, along with isobutylene and carbon dioxide as byproducts.

Protocol 3: Acidic Deprotection using HCl in Dioxane

This is a standard and highly effective method for Boc deprotection, yielding the hydrochloride salt of the piperidine, which is often a crystalline solid that can be easily isolated. [9]

G start 1. Dissolve Boc-protected substrate (1.0 eq) in Dioxane or EtOAc cool 2. Cool solution to 0 °C start->cool add_acid 3. Add 4M HCl in Dioxane (3-5 eq) dropwise cool->add_acid warm_stir 4. Warm to RT and stir for 1-4 hours (Monitor by TLC) add_acid->warm_stir precipitate 5. Observe for product precipitation (if applicable) warm_stir->precipitate concentrate 6. Concentrate solvent under reduced pressure precipitate->concentrate triturate 7. Triturate residue with Et₂O to induce solidification concentrate->triturate filter_dry 8. Filter the solid and wash with Et₂O. Dry under vacuum. triturate->filter_dry product 9. Isolate Product: 2-Methyl-4-cyanopiperidine Hydrochloride filter_dry->product

Figure 4: Workflow for N-Boc deprotection using HCl in Dioxane.

Materials & Reagents:

ReagentM.W.Stoichiometry
tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate238.331.0 eq
4M HCl in 1,4-Dioxane-3 - 5 eq
Diethyl ether (Et₂O)74.12-

Step-by-Step Protocol:

  • Setup: Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 4M HCl in 1,4-dioxane (3-5 eq).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Isolation: If a precipitate forms during the reaction, it can be collected by filtration. More commonly, the solvent is removed under reduced pressure.

  • Trituration: The resulting residue is triturated with diethyl ether. This process involves adding ether and scratching/stirring to break up the oil and induce the formation of a solid.

  • Final Product: The solid hydrochloride salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Scientist's Notes (Expertise & Experience):

  • Alternative Acids: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is another common reagent system for Boc deprotection. [10]However, TFA can be harder to remove completely, and the resulting trifluoroacetate salt may be less crystalline than the hydrochloride salt.

  • Monitoring: When monitoring by TLC, the product (the free amine salt) will often have a much lower Rf value and may streak compared to the non-polar, Boc-protected starting material. Staining with ninhydrin can visualize the primary or secondary amine product.

  • Work-up: After deprotection, if the free base is desired, the hydrochloride salt can be dissolved in water, basified with an aqueous base (e.g., NaOH, Na₂CO₃), and extracted with an organic solvent like DCM or EtOAc.

Section 4: Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate: May be harmful if swallowed, inhaled, or in contact with skin. [11]Avoid creating dust.

  • Raney® Nickel: Highly flammable and pyrophoric, especially when dry. [1]Always handle as a slurry under an inert liquid (e.g., water, ethanol). Ensure proper quenching of filter cakes.

  • Grignard Reagents: React violently with water and protic solvents. They are flammable and corrosive. All operations must be conducted under strictly anhydrous and inert conditions.

  • Hydrogen Gas: Extremely flammable. [3]Use in a dedicated, well-ventilated area with appropriate high-pressure equipment and safety measures in place.

  • Strong Acids (HCl, TFA): Highly corrosive and cause severe burns. [12][13]Handle with extreme care and ensure immediate access to an emergency shower and eyewash station.

Always consult the Safety Data Sheet (SDS) for each specific reagent before use. [15][16]

References

  • Wikipedia. Nitrile reduction. [Link]

  • Google Patents. US3062869A - Reduction of nitriles.
  • Thieme. Catalytic Reduction of Nitriles. [Link]

  • ResearchGate. 2.9 Catalytic Reduction of Nitriles. [Link]

  • Kishida Chemical Co., Ltd. tert-Butyl 4-(2-cyanobenzoylamino)piperidine-1-carboxylate SDS. [Link]

  • PMC. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. [Link]

  • Chemical Substance Information. tert-butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate. [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Aaron Chemicals. Safety Data Sheet. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Reddit. Grignard displacement of nitrile mechanism?. [Link]

  • Royal Society of Chemistry. Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. [Link]

  • PMC. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Royal Society of Chemistry. Addition of allyl Grignard to nitriles in air and at room temperature. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Nitriles. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesizing tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. This guide is engineered to provide researchers with a robust, self-validating framework for the synthesis of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate. By moving beyond a simple list of instructions, this document dissects the causality behind each synthetic choice, ensuring you can troubleshoot, optimize, and scale your reactions with absolute scientific confidence.

Mechanistic Overview & Causality

The most efficient route to synthesize tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate from tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate utilizes the . This one-pot homologation converts a ketone directly into a nitrile using toluenesulfonylmethyl isocyanide (TosMIC).

Unlike classical cyanohydrin formations, the Van Leusen reaction requires a delicate balance of base and a primary alcohol additive. The alcohol (ethanol) is not merely a solvent; its deprotonated form acts as a critical nucleophile that deformylates the transient ketimine/oxazoline intermediate, driving the final elimination to yield the nitrile.

Mechanism Ketone 1-Boc-2-methyl piperidin-4-one Intermediate Ketimine / Oxazoline Intermediate Ketone->Intermediate Nucleophilic Addition TosMIC TosMIC (Activated by KOtBu) TosMIC->Intermediate Product 4-cyano-2-methyl piperidine-1-carboxylate Intermediate->Product Deformylation & Elimination EtOH Ethanol (Nucleophile) EtOH->Intermediate Accelerates Cleavage

Mechanistic pathway of the Van Leusen reaction highlighting the role of ethanol.

Standard Operating Procedure (SOP)

This protocol is adapted from validated methodologies published in the. It is designed as a self-validating system; do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Workflow Step1 1. Reagent Mixing Ketone + TosMIC + EtOH in DME Step2 2. Base Addition Dropwise KOtBu at 0 °C Step1->Step2 Step3 3. Thermal Activation Stir at 40 °C for 16 h Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 Step5 5. Workup & Isolation Celite Filtration & Chromatography Step4->Step5

Workflow for the Van Leusen reductive cyanation of piperidones.

Step-by-Step Methodology
  • System Preparation: Purge a dry round-bottom flask with nitrogen. Charge the flask with tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq), TosMIC (1.24 eq), absolute ethanol (1.7 eq), and anhydrous 1,2-dimethoxyethane (DME) (approx. 7 mL per mmol of ketone).

    • Causality: DME provides optimal solubility for the intermediates, while strictly anhydrous conditions prevent the premature quenching of the base.

  • Thermal Control: Cool the mixture to 0 °C using an ice-brine bath.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.0 M in THF, 2.57 eq) dropwise over 15 minutes.

    • Causality: TosMIC deprotonation is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the isocyanide functionality before it can attack the ketone.

  • Thermal Activation: Remove the cooling bath and heat the reaction to 40 °C. Stir for 16 hours.

    • Causality: While nucleophilic attack occurs at low temperatures, the subsequent deformylation and elimination of the tosylate group require thermal energy to proceed efficiently.

  • In-Process Control (IPC) Validation: Sample an aliquot for LC-MS.

    • Validation Metric: Confirm the complete disappearance of the starting ketone (m/z ~213) and the presence of the product mass (m/z ~224). If an intermediate mass corresponding to the oxazoline is dominant, the deformylation step has stalled (see Troubleshooting).

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove precipitated potassium tosylate salts. Wash the filter cake thoroughly with diethyl ether.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically Hexanes/EtOAc) to isolate the trans/cis mixture of the nitrile.

Reaction Optimization Data

To maximize yield and minimize side reactions, adhere strictly to the stoichiometric boundaries outlined below.

ParameterTarget ValueAcceptable RangeMechanistic Impact of Deviation
TosMIC 1.24 eq1.15 – 1.30 eq< 1.15: Incomplete ketone conversion.> 1.30: Increased dimerization byproducts.
KOtBu Base 2.57 eq2.40 – 2.70 eq< 2.40: Stalled deprotonation.> 2.70: Base-catalyzed epimerization at C2.
Ethanol 1.70 eq1.50 – 2.00 eq< 1.50: Reaction stalls at ketimine.> 2.00: Stable oxazoline formation.
Temperature 40 °C35 – 45 °C< 35 °C: Slow deformylation.> 45 °C: Thermal degradation of TosMIC.

Troubleshooting & FAQs

Troubleshooting Issue Issue: Low Nitrile Yield Analysis LC-MS Analysis Issue->Analysis Unreacted High Unreacted Ketone Analysis->Unreacted Oxazoline Oxazoline Accumulation Analysis->Oxazoline Sol1 Use fresh TosMIC & Anhydrous Solvents Unreacted->Sol1 Cause: Failed Deprotonation Sol2 Verify EtOH (1.7 eq) & Ensure 40 °C Heating Oxazoline->Sol2 Cause: Failed Deformylation

Troubleshooting logic tree for resolving low yields during reductive cyanation.

Frequently Asked Questions

Q: Why is my reaction yielding a stable intermediate instead of the desired nitrile? A: You are likely observing the accumulation of a 4-alkoxy-2-oxazoline or ketimine intermediate. This occurs when the deformylation step fails. Ensure you are adding exactly 1.5–2.0 equivalents of ethanol. The ethoxide ion acts as a nucleophile to cleave the intermediate. Without it, the reaction stalls; if you use a vast excess (e.g., using ethanol as the primary solvent), the oxazoline becomes too thermodynamically stable to collapse into the nitrile.

Q: I see a lot of unreacted starting material (1-Boc-2-methylpiperidin-4-one), even after 16 hours. What went wrong? A: TosMIC is highly sensitive to moisture and degrades over time, losing its reactive isocyanide functionality. Always use fresh or recrystallized TosMIC. Additionally, ensure your solvents (DME, THF) are strictly anhydrous. Trace water will quench the KOtBu base, preventing the initial deprotonation of TosMIC required for the nucleophilic attack on the ketone.

Q: How does the C2-methyl group affect the stereochemistry of the resulting C4-cyano group? A: The reductive cyanation of 2-methyl-4-piperidones typically yields a mixture of diastereomers. According to literature precedents, this specific reaction proceeds with a >6:1 preference for the trans diastereomer. The bulky Boc protecting group and the equatorial C2-methyl group create a steric environment that heavily favors the thermodynamic product, where the newly formed cyano group adopts an equatorial position to minimize 1,3-diaxial interactions.

Q: Can I substitute KOtBu with a weaker base like Potassium Carbonate? A: No. The alpha-protons of TosMIC require a strong base (pKa > 16) for efficient deprotonation. Weaker bases will result in sluggish kinetics and near-total recovery of the starting ketone.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Van Leusen Reaction Source: Organic Chemistry Portal URL: [Link]

Optimization

Technical Support Center: Resolution of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Stereoisomers

Welcome to the technical support center for the chiral resolution of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are tackl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are tackling the critical step of isolating the desired stereoisomers of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate common challenges and successfully resolve your target enantiomers.

This molecule possesses two stereogenic centers at the C2 and C4 positions, leading to four possible stereoisomers (two diastereomeric pairs of enantiomers: cis and trans). The initial separation of diastereomers (e.g., cis from trans) is typically straightforward using standard achiral chromatography. This guide focuses on the more challenging subsequent step: the resolution of a racemic mixture of a single diastereomer (e.g., separating (2R, 4R) from (2S, 4S)).

Frequently Asked Questions (FAQs)

Q1: Why is the separation of these specific stereoisomers so critical?

The spatial arrangement of atoms in a molecule can dramatically alter its interaction with chiral biological targets like enzymes and receptors. In pharmaceutical development, it is common for one enantiomer to possess the desired therapeutic activity while the other is inactive or, in some cases, responsible for undesirable side effects. Regulatory agencies worldwide now strongly favor the development of single-enantiomer drugs to ensure optimal safety and efficacy. Therefore, isolating the specific, biologically active stereoisomer of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a mandatory step in the synthesis of many active pharmaceutical ingredients (APIs).

Q2: What are the primary methods for resolving the enantiomers of this compound?

There are two principal strategies for resolving this N-Boc protected piperidine derivative:

  • Chiral Preparative Chromatography: This is the most direct method and is broadly applicable. It involves using a chiral stationary phase (CSP) that transiently forms diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates. Supercritical Fluid Chromatography (SFC) is often the preferred technique due to its speed and reduced solvent consumption, though High-Performance Liquid Chromatography (HPLC) is also highly effective.[1][2][3]

  • Classical Resolution via Diastereomeric Salt Formation: This chemical method involves reacting the racemic piperidine (often after removal of the Boc group) with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.[4][5]

Q3: Should I use Chiral SFC or HPLC for my separation?

The choice often depends on available equipment and project goals (scale, speed, environmental impact).

  • Supercritical Fluid Chromatography (SFC) is highly recommended as a starting point. Its use of supercritical CO₂ as the main mobile phase component results in low viscosity, which allows for higher flow rates and significantly faster separations without a loss of efficiency.[1][6] It is also considered a "greener" technology due to the drastic reduction in organic solvent usage.

  • High-Performance Liquid Chromatography (HPLC) , particularly in normal phase mode, is a robust and well-established alternative. While typically slower and more solvent-intensive than SFC, it can sometimes offer complementary selectivity.

A comprehensive screening strategy that evaluates both techniques is the most efficient path to a successful separation.[2]

Troubleshooting Guide: Chiral Chromatography (SFC/HPLC)

This section addresses common issues encountered during method development for the chromatographic resolution of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.0)

  • Cause: The chiral stationary phase (CSP) and mobile phase combination is not suitable for creating a sufficient energetic difference between the transient diastereomeric complexes formed with the two enantiomers.

  • Solution Pathway:

    • Confirm System Suitability: First, ensure your system is performing correctly by injecting a known chiral standard for your chosen column.

    • Change the Chiral Stationary Phase (CSP): This is the most critical factor. The interaction between the analyte and the CSP is highly specific.[1] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are the most successful class for a wide range of molecules, including piperidine derivatives.[1] If a cellulose-based column fails, screen an amylose-based equivalent, as their differing helical structures can provide unique chiral recognition environments. Pirkle-type or cyclodextrin-based columns offer alternative mechanisms and should be part of a secondary screen.[7]

    • Modify the Mobile Phase:

      • Change the Alcohol Modifier (Co-solvent): The nature of the alcohol (Methanol, Ethanol, Isopropanol) in the mobile phase significantly impacts selectivity. These modifiers interact with both the analyte and the CSP, influencing the hydrogen bonding and dipole-dipole interactions that govern chiral recognition.[8] A standard screening protocol should test all three.

      • Add an Additive: For basic compounds like piperidines, peak shape can be poor due to interactions with residual acidic silanols on the silica support. Adding a small amount (0.1-0.2%) of a basic additive like diethylamine (DEA) or a competing acid like trifluoroacetic acid (TFA) can dramatically improve peak shape and, consequently, resolution.[1]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Cause (Tailing): Secondary interactions with the stationary phase support, column overload, or extra-column dead volume.

  • Solution Pathway:

    • Use an Additive: As mentioned above, adding 0.1% DEA (for SFC/Normal Phase HPLC) is the most effective solution for tailing with basic analytes.

    • Reduce Sample Load: Inject a 10-fold dilution of your sample. If peak shape improves, you are overloading the column. For preparative work, this indicates you need to either use a larger diameter column or accept a certain level of tailing.

    • Check for Extra-Column Effects: Ensure all tubing is cut cleanly and has minimal length, especially between the column and the detector, to minimize dead volume.

  • Cause (Fronting): Typically a result of column overload or poor sample solvent compatibility.

  • Solution Pathway:

    • Reduce Sample Load: This is the most common cause.

    • Match Sample Solvent to Mobile Phase: Dissolve your sample in the initial mobile phase or a weaker solvent if possible. Injecting in a much stronger solvent than the mobile phase can cause significant peak distortion.

Problem 3: Inconsistent Retention Times

  • Cause: Insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.

  • Solution Pathway:

    • Ensure Full Equilibration: When changing mobile phases or after a gradient run, ensure the column is equilibrated for at least 10-15 column volumes. Polysaccharide CSPs can be slow to equilibrate.

    • Use a Column Oven: Temperature has a significant effect on retention and sometimes selectivity.[9] A stable column temperature (e.g., 35-40 °C) is crucial for reproducibility.

    • Check Mobile Phase Preparation: Ensure mobile phases are prepared accurately and are well-mixed, especially for SFC where modifier percentages are critical.

Experimental Protocols & Method Development Strategy

Workflow for Chiral Resolution Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Final Resolution start Racemic Mixture of Diastereomer screen_sfc Primary Screen: Chiral SFC start->screen_sfc screen_hplc Secondary Screen: Chiral NP-HPLC start->screen_hplc screen_salt Alternative: Diastereomeric Salt Screening start->screen_salt eval Evaluate Initial Hits (Rs > 1.0?) screen_sfc->eval screen_hplc->eval collect Collect Enantiomeric Fractions screen_salt->collect If successful optim_mp Optimize Mobile Phase (Modifier %, Additive) eval->optim_mp optim_params Optimize Parameters (Flow, Temp, BPR) optim_mp->optim_params scale_up Scale-up to Preparative Column optim_params->scale_up scale_up->collect analyze Analyze Purity (ee%) collect->analyze final Isolated Pure Enantiomers analyze->final

Caption: A systematic workflow for resolving chiral stereoisomers.

Protocol 1: Chiral SFC Method Development & Screening

This protocol outlines a systematic screening approach to quickly identify promising separation conditions.

1. System Preparation:

  • System: Supercritical Fluid Chromatography (SFC) system with UV detector.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Modifiers): Methanol, Ethanol, Isopropanol (each with and without 0.2% Diethylamine, DEA).

2. Column Screening:

  • Select a set of 3-4 complementary chiral columns. A recommended starting set is provided in the table below.

  • Column Temperature: 40 °C.

  • Back Pressure Regulator (BPR): 150 bar.

3. Screening Method:

  • Flow Rate: 3.0 mL/min.

  • Injection Volume: 5 µL.

  • Sample Concentration: 1 mg/mL in Ethanol.

  • Detection: UV at 210 nm (or lambda max of your compound).

  • Gradient: A fast, generic gradient is used for screening to elute the compound within a reasonable time.

    • Start at 5% Modifier.

    • Ramp to 40% Modifier over 8 minutes.

    • Hold at 40% for 2 minutes.

    • Return to 5% and re-equilibrate for 3 minutes.

4. Execution:

  • Run the screening gradient on each column with each mobile phase modifier (MeOH, EtOH, IPA).

  • If peak shape is poor, repeat the screen using modifiers containing 0.2% DEA.

5. Data Evaluation:

  • Identify any conditions that provide at least partial separation (Rs > 0.8).

  • The most promising conditions (best resolution and peak shape) are then selected for optimization. Optimization involves converting the gradient method to an isocratic one and fine-tuning the modifier percentage, flow rate, and back pressure to maximize resolution (Rs > 1.5 is the goal).

Table 1: Recommended Starting Columns for Chiral SFC/HPLC Screening

Column Name (Example)Stationary Phase TypeKey Interaction Features
Chiralpak® AD-H/AD-3 Amylose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding, steric inclusion
Chiralcel® OD-H/OD-3 Cellulose tris(3,5-dimethylphenylcarbamate)π-π interactions, hydrogen bonding (different helical structure from amylose)
Chiralpak® IC Cellulose tris(3,5-dichlorophenylcarbamate)Stronger dipole interactions due to chloro-substituents
(R,R)-Whelk-O® 1 Pirkle-type (π-electron acceptor/donor)π-π charge transfer interactions
Protocol 2: Diastereomeric Salt Resolution Screening

This classical approach is an excellent alternative if preparative chromatography is not feasible or unsuccessful.

1. Preparation:

  • If your starting material is the N-Boc protected piperidine, the Boc group must first be removed (e.g., with HCl in Dioxane or Trifluoroacetic Acid) to expose the basic piperidine nitrogen.

  • Prepare stock solutions of your free piperidine racemate (e.g., 100 mg/mL in a suitable solvent).

  • Prepare stock solutions of chiral resolving agents (0.5 molar equivalents).

2. Screening:

  • In separate small vials, combine the piperidine solution with one of the resolving agent solutions.

  • Use a variety of solvents with different polarities (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate).

  • Observe the vials. The ideal system will show one diastereomeric salt precipitating as a crystalline solid while the other remains in solution.

  • Allow the vials to stand at room temperature, then cool to 0-5 °C to induce crystallization if necessary.

3. Analysis:

  • Isolate the precipitated solid by filtration.

  • Liberate the free base from a small sample of the salt (e.g., by partitioning between aqueous NaOH and an organic solvent like dichloromethane).

  • Analyze the enantiomeric excess (e.e.) of the liberated base using the analytical chiral SFC/HPLC method developed in Protocol 1.

4. Optimization:

  • The system showing the highest e.e. is optimized by varying the solvent composition, crystallization temperature, and cooling rate to maximize both yield and diastereomeric purity.

Table 2: Common Chiral Resolving Agents for Amines

Resolving AgentAcidityComments
(+)-Dibenzoyl-D-tartaric acid Strong AcidOften forms highly crystalline salts. Both enantiomers are commercially available.[4]
(-)-Dibenzoyl-L-tartaric acid Strong AcidEnantiomer of the above, providing an alternative crystallization profile.[4]
(S)-(+)-Mandelic acid Moderate AcidA less expensive option, effective for many amines.[4]
(R)-(-)-Mandelic acid Moderate AcidEnantiomer of the above.
(+)-10-Camphorsulfonic acid Strong AcidAnother widely used resolving agent with a rigid structure.

References

  • Coldham, I., et al. (2012). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-EPIDIHYDROPINIDINE. HETEROCYCLES, 84(2), 697-706. [Link]

  • Google Patents. CN104610129A - Synthetic method of chiral 2-substitute-4-piperidone-1-carboxylic acid tert-butyl ester.
  • Matuszewski, B. K., & Woolf, E. J. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products. Pharmaceutical research, 11(3), 449-454. [Link]

  • Google Patents.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. [Link]

  • Berger, T. A., & Berger, B. K. (2013). Improved chiral SFC screening for analytical method development. Journal of chromatography. A, 1316, 139-147. [Link]

  • ResearchGate. Chiral separations in sub- and supercritical fluid chromatography. [Link]

  • Chien, T. C., et al. (2021). Stereoselective Activity of 1-Propargyl-4-styrylpiperidine-like Analogues That Can Discriminate between Monoamine Oxidase Isoforms A and B. Journal of medicinal chemistry, 64(13), 9413-9431. [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-306. [Link]

  • Berardi, F., et al. (2003). Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites. Journal of medicinal chemistry, 46(11), 2156-2163. [Link]

  • Kim, K. H., et al. (2015). Chiral Analysis of β-Blockers Using 1H-NMR with a Chiral Derivatizing Agent. Bulletin of the Korean Chemical Society, 36(1), 1-5. [Link]

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Alcaide, B., et al. (2007). Stereocontrolled access to orthogonally protected anti,anti-4-aminopiperidine-3,5-diols through chemoselective reduction of enantiopure beta-lactam cyanohydrins. The Journal of organic chemistry, 72(21), 8035-8044. [Link]

  • DeGraw, J. I., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic letters, 2(23), 3679-3681. [Link]

  • Google Patents. KR20220028206A - Manufacturing method of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)
  • SIELC Technologies. Separation of n-boc-4-hydroxypiperidine on Newcrom R1 HPLC column. [Link]

  • The Aquila Digital Community. Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. [Link]

  • Pataki, H., et al. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 23(3), 643-652. [Link]

  • Jarząb, R., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(21), 7247. [Link]

  • Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
  • Garg Lab - UCLA. Patents & Products. [Link]

  • IAPC-OBP. chiral separation for enantiomeric determination in the pharmaceutical industry. [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. [Link]

Sources

Troubleshooting

optimizing catalytic hydrogenation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chemical and thermodynamic challenges associated with the catalytic hydrogenation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base to address the specific chemical and thermodynamic challenges associated with the catalytic hydrogenation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate .

Reducing a cyano group to a primary amine while preserving an acid-sensitive Boc-protected piperidine ring requires precise control over reaction kinetics and equilibrium states. This guide provides the mechanistic causality, troubleshooting frameworks, and validated protocols necessary to achieve high-fidelity conversions.

Mechanistic Causality: The Nitrile Reduction Network

To optimize this reaction, we must first understand the competing pathways. The hydrogenation of nitriles does not proceed directly to the amine; it cascades through a highly reactive primary imine intermediate [1].

Because the resulting primary amine is a strong nucleophile, it can attack the unreacted imine intermediate. This nucleophilic addition eliminates ammonia and forms a secondary imine, which is subsequently reduced to a secondary amine (a dimer)[2]. Furthermore, because our substrate contains a Boc-protecting group, the use of traditional acidic additives (like HCl or Acetic Acid)—which are often used to protonate the imine and prevent dimerization—will cause premature deprotection of the piperidine nitrogen[3].

ReactionMechanism Nitrile Nitrile Substrate (-CN) Imine Primary Imine (-CH=NH) Nitrile->Imine +H2 (Catalyst) Primary Primary Amine (-CH2NH2) Imine->Primary +H2 (Catalyst) Secondary Secondary Amine (Dimer Byproduct) Imine->Secondary +Primary Amine -NH3 Ammonia Excess NH3 Additive Ammonia->Imine Shifts Equilibrium

Fig 1: Nitrile hydrogenation pathway illustrating the role of ammonia in preventing dimerization.

Troubleshooting Guides & FAQs

Q1: My reaction yields a complex mixture with a high percentage of secondary amines (dimers). How do I maximize primary amine selectivity without using acids? A1: You must exploit Le Chatelier’s principle. By flooding the reaction matrix with an excess of anhydrous ammonia (typically 7M NH₃ in Methanol), you thermodynamically shift the equilibrium away from the secondary imine back toward the primary imine[1]. Alternatively, if your end-goal allows for a doubly-protected molecule, you can add Boc2​O directly into the hydrogenation vessel. The Boc2​O acts as an in-situ electrophilic trap, immediately acylating the newly formed primary amine before it can attack the imine intermediate[3].

Q2: I am observing significant loss of the Boc protecting group (yielding 4-(aminomethyl)-2-methylpiperidine). What is causing this? A2: Boc groups are highly sensitive to acidic conditions. If you are using Palladium on Carbon (Pd/C) with acetic acid or HCl—a standard protocol for non-protected nitriles—the localized acidity at the catalyst surface is cleaving the tert-butyl carboxylate[4]. Solution: Switch to a basic matrix using Raney Nickel and methanolic ammonia. The Boc group is completely stable under these alkaline reduction conditions[3].

Q3: The reaction stalls at ~50% conversion. How can I achieve full conversion without increasing side products? A3: Stalling in piperidine-based nitrile reductions is usually caused by catalyst poisoning. The newly formed primary aliphatic amine is highly basic and coordinates strongly to the active metal sites, blocking further hydrogen activation. Solution: Increase the hydrogen pressure to 50-60 psi to overcome mass-transfer limitations, and ensure your Raney Nickel is freshly washed. Do not increase the temperature beyond 40 °C, as thermal energy accelerates the competing dimerization pathway[2].

Quantitative Data: Condition Optimization Matrix

To facilitate easy comparison, the following table summarizes the expected outcomes of various catalytic systems when applied to tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Catalyst SystemAdditive / SolventPrimary Amine YieldBoc RetentionDominant ByproductRationale / Causality
Raney Nickel 7M NH₃ in MeOH> 90% > 98% Trace dimersNH₃ suppresses dimerization; basicity protects Boc.
Pd/C (10%) Acetic Acid / EtOH< 40%< 10%De-Boc AmineAcid protonates imine but rapidly cleaves Boc group.
Pd/C (10%) Boc2​O / EtOAc> 85%> 98%Trace trimersYields the di-Boc protected product via in-situ trapping.
Raney Nickel Pure Methanol< 50%> 98%Secondary AmineLack of NH₃ allows unchecked nucleophilic attack by the product.

Validated Experimental Protocol: Raney Ni / NH₃ System

This protocol is designed as a self-validating system . By monitoring specific thermodynamic and analytical checkpoints, you can ensure the chemical integrity of the process in real-time.

Step 1: Catalyst Preparation & Safety
  • Rationale: Raney Nickel is pyrophoric and stored in water. Water must be removed to prevent hydrolysis of the nitrile to an amide.

  • Action: Weigh 20% w/w (relative to substrate) of Raney Nickel slurry. Wash the catalyst sequentially with distilled water (3x), absolute ethanol (3x), and anhydrous methanol (3x) under an argon blanket.

  • Validation Checkpoint: The final methanol wash should be completely clear and free of aqueous phase separation.

Step 2: Reaction Matrix Assembly
  • Rationale: Establishing the correct molar excess of ammonia is critical to shifting the equilibrium[1].

  • Action: In a high-pressure Parr reactor, dissolve 10.0 mmol of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate in 20 mL of 7M NH₃ in Methanol. Transfer the washed Raney Nickel into the reactor using a minimum amount of methanol.

  • Action: Seal the reactor. Purge the headspace with Argon (3x) followed by Hydrogen gas (3x) to remove all atmospheric oxygen.

Step 3: Pressurization & Kinetic Monitoring
  • Rationale: Maintaining a constant H2​ concentration in the liquid phase prevents catalyst starvation and stalling[2].

  • Action: Pressurize the reactor to 50 psi with H2​ . Initiate vigorous stirring (800-1000 RPM) at 25 °C.

  • Validation Checkpoint (Real-Time): Monitor the pressure gauge. The reaction requires exactly 2.0 molar equivalents of H2​ . A steady pressure drop indicates active reduction. The reaction is complete when hydrogen uptake completely plateaus (typically 4-8 hours).

Step 4: Workup and Isolation
  • Rationale: Safe removal of the catalyst and isolation of the pure primary amine without degrading the Boc group.

  • Action: Vent the hydrogen gas and purge with Argon. Filter the reaction mixture through a pad of Celite under a blanket of Argon. Never let the Raney Nickel filter cake dry out. Wash the pad with excess methanol.

  • Action: Concentrate the filtrate under reduced pressure.

  • Validation Checkpoint (Analytical): Analyze the crude oil via GC-MS or LC-MS. You should observe the molecular ion peak for the target primary amine ( [M+H]+=229.19 ). The absence of a peak at m/z=439 confirms the successful suppression of the secondary amine dimer. TLC (DCM:MeOH:NH₄OH 90:9:1) stained with Ninhydrin should yield a distinct purple/blue spot, confirming the presence of the primary aliphatic amine.

References

  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 1

  • Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ACS Publications. 3

  • Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. ResearchGate. 2

  • Continuous Flow Conversion of Primary Amides to Amines: Dual Functionality of Trichloroacetonitrile in Sequential Dehydration and Selective Hydrogenation. ACS Publications.4

Sources

Optimization

troubleshooting low solubility issues with tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Title: Technical Support Center: Troubleshooting Solubility Issues with tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Troubleshooting Solubility Issues with tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and assay biologists who encounter solubility bottlenecks when working with highly functionalized building blocks. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8) [3] is a prime example of a deceptively challenging intermediate.

Mechanistic Causality of Poor Solubility: The solubility profile of this molecule is governed by the competing electronic and steric effects of its substituents. The piperidine core is inherently hydrophobic. While the secondary amine would typically offer aqueous solubility via protonation at physiological pH, the addition of the tert-butoxycarbonyl (Boc) protecting group completely masks this basicity, rendering the nitrogen non-ionizable [2]. Furthermore, the bulky tert-butyl group and the 2-methyl substituent significantly increase the molecule's lipophilicity (LogP) and steric bulk [1]. Although the 4-cyano group introduces a localized dipole, it is insufficient to overcome the massive hydrophobic surface area of the Boc-piperidine scaffold. Consequently, researchers often face severe precipitation in aqueous assay buffers and erratic behavior in mixed organic/aqueous solvent systems [5].

1. Physicochemical Data & Solubility Matrix To troubleshoot effectively, we must first establish the baseline physical properties of the compound. The data below synthesizes expected behaviors based on the structural motifs of Boc-protected cyclic amines [2].

Property / SolventValue / Solubility ObservationMechanistic Rationale
Molecular Weight 224.30 g/mol Standard mass for functionalized Boc-piperidines.
LogP (Estimated) ~2.8 - 3.2High lipophilicity driven by the tert-butyl and methyl groups.
Water / Aqueous Buffers Insoluble (< 0.1 mg/mL)Lack of ionizable centers; high hydrophobic surface area [5].
Dichloromethane (DCM) Highly Soluble (> 100 mg/mL)Ideal polarity match for the carbamate moiety [2].
Ethyl Acetate (EtOAc) Highly Soluble (> 100 mg/mL)Excellent solvent for extraction during synthesis [1], [4].
Dimethyl Sulfoxide (DMSO) Soluble (up to 100 mM)Strong H-bond acceptor properties of DMSO solvate the cyano group.
Hexanes / Heptane Sparingly Soluble The cyano group's polarity causes phase separation in strictly non-polar alkanes.

2. Diagnostic Troubleshooting Workflow Before altering your protocols, use the following logical decision tree to identify the root cause of the solubility failure.

SolubilityTroubleshooting Start Solubility Issue Detected: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Phase In which experimental phase is precipitation occurring? Start->Phase Org Organic Synthesis / Chromatography Phase->Org Aq In Vitro Assays / Aqueous Buffers Phase->Aq OrgIssue Compound oils out or streaks on silica gel. Org->OrgIssue AqIssue DMSO stock crashes upon dilution in PBS/Media. Aq->AqIssue OrgSol Use gradient elution: Petroleum Ether to EtOAc. Avoid pure hexanes. OrgIssue->OrgSol AqSol Implement 'Step-Down' dilution. Use 0.1% Tween-20 or BSA as a carrier protein. AqIssue->AqSol

Diagnostic workflow for isolating and resolving Boc-piperidine solubility failures.

3. Self-Validating Experimental Protocols

Protocol A: Preparation of a Stable 50 mM Master Stock in DMSO Causality: Direct dissolution in aqueous media is impossible. We must first create a thermodynamically stable solvation shell using an aprotic, highly polar solvent (DMSO) before introducing the compound to aqueous environments.

  • Weighing: Accurately weigh 11.2 mg of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate into a clean, dry 1.5 mL amber glass vial. Note: The Boc group can be sensitive to static charge during weighing; use an anti-static gun if the powder is fluffy.

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Agitation: Vortex the vial at 2000 RPM for 60 seconds. Do not use ultrasonic baths exceeding 30°C, as localized heating can theoretically induce Boc-deprotection over prolonged periods, though it is generally stable [2].

  • Validation Check: Hold the vial against a dark background under a bright light. The solution must be optically clear. If micro-particulates remain, the compound may have absorbed atmospheric moisture (forming an insoluble hydrate network).

  • Storage: Store at -20°C in single-use aliquots to prevent freeze-thaw-induced precipitation.

Protocol B: The "Step-Down" Solubilization Method for Aqueous Assays Causality: Rapidly injecting a high-concentration DMSO stock into a large volume of aqueous buffer causes "solvent shifting." The DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded without a solvation shell, leading to immediate nucleation and precipitation.

  • Carrier Preparation: Prepare your target assay buffer (e.g., PBS, pH 7.4) and supplement it with 0.1% (v/v) Tween-20 or 0.1% (w/v) Bovine Serum Albumin (BSA). Why? BSA provides hydrophobic pockets that sequester the lipophilic Boc-piperidine, preventing aggregation.

  • Intermediate Dilution: In a separate tube, create an intermediate stock by diluting the 50 mM DMSO master stock 1:10 into pure PEG-400 or Ethanol. This steps down the lipophilicity gradient.

  • Final Dilution: Slowly add the intermediate stock dropwise to the vigorously stirring carrier-supplemented aqueous buffer until the desired final assay concentration (e.g., 10-50 µM) is reached.

  • Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates colloidal aggregation (precipitation) has occurred.

Protocol C: Chromatography and Purification Solvents Causality: During synthesis, purifying this intermediate requires balancing the polar cyano group with the non-polar Boc and methyl groups.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM) [2].

  • Eluent System: Utilize a gradient of Petroleum Ether to Ethyl Acetate. Start at 10:1 (Pet. Ether:EtOAc) and gradually increase polarity to 5:1 [4].

  • Validation Check: The compound should elute cleanly without streaking. If streaking occurs, it indicates the cyano group is interacting with the silica silanols; adding 1% Triethylamine (TEA) to the eluent can competitively block these sites.

4. Frequently Asked Questions (FAQs)

Q1: I am trying to deprotect the Boc group using TFA/DCM, but my reaction turns into a thick, gummy suspension. What is happening? A: This is a classic solubility mismatch during the transition state. As the Boc group is cleaved by Trifluoroacetic Acid (TFA) [2], the highly lipophilic starting material converts into the highly polar, charged piperidinium trifluoroacetate salt. This salt is often insoluble in DCM. Solution: Add 5-10% Methanol to your DCM/TFA mixture. Methanol acts as a bridging solvent that can solubilize both the lipophilic starting material and the highly polar salt product.

Q2: Can I heat my aqueous buffer to 60°C to force the compound into solution? A: I strongly advise against this. While the Boc group is generally robust, heating highly functionalized Boc-amines in aqueous media can lead to unpredictable behavior. More importantly, even if it dissolves at 60°C, it will almost certainly undergo supersaturation and crash out as microcrystals once the assay cools to 37°C or room temperature. Rely on co-solvents (DMSO/PEG) and surfactants instead.

Q3: My compound is an oil, not a solid. Does this affect solubility? A: Depending on the diastereomeric purity (cis/trans mixture of the 2-methyl and 4-cyano groups), the compound may present as a viscous oil or a low-melting solid [4]. Oils actually have a thermodynamic advantage in solubilization because they lack a rigid crystal lattice energy that must be overcome. If it is an oil, ensure you are vortexing vigorously, as oils can form separate immiscible layers at the bottom of the vial.

Q4: Is water ever useful in reactions involving this compound? A: Surprisingly, yes. While the compound is insoluble in water, certain Boc-protection reactions of the parent amine are actually performed in aqueous/organic biphasic systems (e.g., Water/Acetone) to control reaction rates and prevent dimerization [5]. However, once the Boc group is fully installed, the product must be extracted into an organic layer like EtOAc [1].

References

  • The Journal of Organic Chemistry - ACS Publications. The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine and Spirocyclic Piperidine-Pyrrolidine Ring Systems. Available at: [Link]

  • Google Patents. WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer. Available at:

  • National Institutes of Health (PMC). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at:[Link]

Troubleshooting

Technical Support Center: Stereocontrol &amp; Minimizing Epimerization in Substituted Piperidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereocontrolled synthesis of highly substituted saturated nitrogen heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stereocontrolled synthesis of highly substituted saturated nitrogen heterocycles. A recurring challenge in these workflows is the unintended epimerization of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8)[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you control the stereochemistry at the C4 position of this critical pharmaceutical building block.

Part 1: Mechanistic Insight – The Causality of C4 Epimerization

To prevent epimerization, we must first understand why it happens. The cyano group (-CN) at the C4 position is strongly electron-withdrawing via both inductive and resonance effects. This significantly lowers the pKₐ of the α-proton to approximately 20–25.

When exposed to basic conditions (e.g., potassium tert-butoxide or lithium diisopropylamide) during synthesis or downstream functionalization, this acidic proton is readily abstracted. The resulting carbanion adopts a planar, sp²-hybridized ketenimine/enolate-like resonance structure. Upon reprotonation or quenching, the proton can attack from either the axial or equatorial face. The presence of the C2-methyl group creates 1,3-diaxial steric interactions, which dictate the thermodynamic stability of the resulting cis and trans epimers[2][3].

Epimerization A cis-Isomer (Equatorial -CN) B Deprotonation (+ Base) A->B Fast B->A C Planar Intermediate (Ketenimine Anion) B->C C->B D Reprotonation (+ BH+) C->D D->C E trans-Isomer (Axial -CN) D->E Kinetic/Thermo Control E->D

Mechanistic pathway of base-catalyzed C4 epimerization via a planar ketenimine intermediate.

Part 2: Troubleshooting Guides & FAQs

Q1: Why do I get a mixture of cis/trans isomers during the initial TosMIC cyanation of the 4-piperidone?

Scientist's Insight: The standard synthesis of this compound involves reacting tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate with toluenesulfonylmethyl isocyanide (TosMIC) and potassium tert-butoxide (t-BuOK)[2][3]. Because t-BuOK is a strong base and the reaction is typically run at 40 °C for 16 hours, the newly formed C4 stereocenter undergoes continuous deprotonation and reprotonation. This extended thermal and basic exposure drives the system toward a thermodynamic equilibrium, inevitably yielding a mixture of racemic trans- and cis-diastereomers[3].

Q2: How can I intentionally enrich the thermodynamically stable epimer?

Scientist's Insight: If your target requires the thermodynamically favored isomer, you can subject the crude diastereomeric mixture to controlled thermodynamic equilibration. By stirring the mixture with a catalytic amount of a non-nucleophilic base (like DBU or t-BuOK) in a protic solvent (e.g., ethanol) at room temperature, the system will naturally funnel into the lower-energy conformation (typically minimizing 1,3-diaxial interactions between the C2-methyl and C4-substituents).

Q3: How do I minimize epimerization when performing downstream alkylation at the C4 position?

Scientist's Insight: Downstream functionalization (e.g., adding a chloromethyl group at C4) requires forming the enolate without allowing it to indiscriminately reprotonate. You must operate under strict kinetic control . Use Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C to -65 °C). The low temperature drastically reduces the rate of reversible proton exchange. Add the electrophile rapidly, and quench the reaction cold (-50 °C) with a buffered acid (like saturated NH₄Cl) to instantly neutralize the base before the mixture warms up[2].

Part 3: Quantitative Data & Reaction Parameters

The table below summarizes how different reaction parameters influence the risk of epimerization and the resulting stereochemical outcome.

Reaction PhaseReagents / SolventTemperatureEpimerization RiskStereochemical Outcome
TosMIC Cyanation t-BuOK, DME / EtOH0 °C → 40 °CHigh (Equilibrating)Thermodynamic mixture (cis/trans)
Enolate Formation LDA, THF-78 °C → -65 °CLow (Kinetic)Preserves facial selectivity
Electrophile Trapping Chloroiodomethane-50 °CLow High dr via kinetic trapping
Reaction Quench Sat. NH₄Cl (aq)-50 °C → 0 °CMinimal Locks in established dr
Boc-Deprotection 2.0 M HCl in MeOH0 °C → 25 °CModerate Potential acid-catalyzed shift

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and stereocontrol, follow these validated methodologies. Each protocol contains built-in validation steps to confirm structural integrity before proceeding.

Protocol A: Synthesis of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (Thermodynamic Mixture)

Adapted from established synthetic routes for spirocyclic ring systems[2].

  • Preparation: Charge an oven-dried round-bottom flask with tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) and toluenesulfonylmethyl isocyanide (TosMIC, 1.25 eq).

  • Solvation: Dissolve the reagents in 1,2-dimethoxyethane (DME) (approx. 0.15 M) and add absolute ethanol (1.7 eq). Cool the mixture to 0 °C under a nitrogen atmosphere.

  • Base Addition: Dropwise, add potassium tert-butoxide (1.0 M in THF, 2.5 eq). Self-Validation: The solution should transition from clear to a pale yellow/brown suspension.

  • Equilibration: Warm the reaction to 40 °C and stir for 16 hours. This extended time ensures complete conversion and establishes the thermodynamic cis/trans ratio.

  • Workup: Filter the reaction through a pad of Celite, wash with diethyl ether, and concentrate. Purify via silica gel chromatography (Petroleum ether:Ethyl acetate)[3].

Protocol B: Kinetically Controlled C4-Alkylation (Minimizing Epimerization)

Use this protocol to functionalize the C4 position without scrambling the stereocenter[2].

  • Base Preparation: In an oven-dried 3-neck flask, add diisopropylamine (1.9 eq) and THF. Cool to -6 °C (brine-ice bath). Add n-Butyllithium (2.5 M in hexanes, 1.5 eq) over 10 minutes.

  • Cryogenic Cooling: Cool the newly formed LDA solution to -65 °C using a dry ice/acetone bath. Critical Step: Do not proceed until the internal temperature stabilizes to prevent thermal epimerization.

  • Substrate Addition: Add tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in THF dropwise over 5 minutes. Stir at -45 to -50 °C for 25 minutes to form the ketenimine anion.

  • Electrophile Trapping: Cool back to -78 °C and add the electrophile (e.g., chloroiodomethane). Stir for 1 hour at -50 °C.

  • Cold Quench: Quench the reaction with half-saturated ammonium chloride solution while still cold (-50 °C) before warming to room temperature. Self-Validation: Analyze the crude mixture via ¹H NMR (400 MHz); the C2-methyl doublet and C4-protons will confirm the preservation of the diastereomeric ratio.

Workflow Step1 4-Piperidone Precursor (Starting Material) Step2 Cyanation (TosMIC, t-BuOK) 0 °C to 40 °C Step1->Step2 Step3 Crude Product (cis/trans Mixture) Step2->Step3 Split1 Downstream Goal? Step3->Split1 Kinetic Kinetic Control (C4 Alkylation) LDA, -65 °C, Cold Quench Split1->Kinetic Prevent Epimerization Thermo Thermodynamic Control Extended Base Equilibration Split1->Thermo Intentional Epimerization Target1 Stereoretentive Functionalization (High dr) Kinetic->Target1 Target2 Thermodynamically Favored Epimer Thermo->Target2

Workflow decision tree for controlling C4 stereochemistry during synthesis and functionalization.

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications.2

  • WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer. Google Patents.3

  • EvitaChem Compound Database: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS 866560-07-8). EvitaChem.1

Sources

Optimization

Technical Support Center: Solvent Selection for the Crystallization of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Welcome to the technical support center for the crystallization of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-quality crystalline material. As a key intermediate in many pharmaceutical syntheses, achieving a consistent and pure crystalline form is critical for downstream processability and overall product quality.[1]

This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you navigate the complexities of its crystallization.

Frequently Asked Questions (FAQs)

Q1: My initial attempts at crystallization have failed, resulting in an oil or amorphous solid. What is the most likely cause?

A1: This is a very common issue, particularly in early-stage development. The formation of an oil or amorphous solid instead of crystals is typically due to one or a combination of the following factors:

  • High Supersaturation: Rapidly cooling a highly concentrated solution or quickly adding an anti-solvent can generate a level of supersaturation that is too high. This favors rapid, uncontrolled precipitation (oiling out) over the ordered molecular arrangement required for crystal lattice formation.[2][3]

  • Presence of Impurities: Impurities can inhibit nucleation and interfere with crystal growth, leading to the formation of oils or amorphous solids.[2][4] Even small amounts of residual solvents or by-products from the synthesis can have a significant impact.

  • Inappropriate Solvent System: The chosen solvent may be too good, meaning the compound is highly soluble even at low temperatures, preventing it from reaching the necessary supersaturation for crystallization. Conversely, a solvent in which the compound is too insoluble will cause it to crash out of solution as an amorphous powder.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Cooling Crystallization: Slow down the cooling rate. A gradual decrease in temperature allows molecules more time to orient themselves into a crystal lattice.

    • Anti-solvent Crystallization: Add the anti-solvent dropwise and with vigorous stirring to avoid localized high supersaturation.

  • Ensure Purity: Before attempting crystallization, ensure the starting material is of sufficient purity. Consider a preliminary purification step like column chromatography if significant impurities are present.

  • Systematic Solvent Screening: A thorough solvent screen is the most effective way to identify a suitable system.[5][6] This involves testing the solubility of your compound in a range of solvents with varying polarities.

Q2: How do I perform an effective solvent screen for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate?

A2: A systematic solvent screen is crucial for identifying optimal crystallization conditions.[7] The goal is to find a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature or below.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Dispense a small, known amount (e.g., 10-20 mg) of your compound into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane, water) in small, measured increments at room temperature until the solid dissolves. Record the volume of solvent required to get a rough idea of solubility.

  • Heating and Cooling Cycle:

    • Heat the vials in which the compound did not dissolve at room temperature to a higher temperature (e.g., 50-60°C) and observe for dissolution.

    • For the vials where the compound dissolved at room temperature, cool them to a lower temperature (e.g., 0-5°C).

  • Observation: Observe the vials for crystal formation upon cooling. Ideal solvents will show good solubility at high temperatures and poor solubility at low temperatures, resulting in crystal precipitation.

Data Interpretation:

Observation Interpretation Next Steps
Soluble at room temperatureSolvent is too good.Consider as a solvent in an anti-solvent system.
Insoluble even when heatedSolvent is too poor.Consider as an anti-solvent.
Soluble when heated, precipitates upon coolingPotential single-solvent system. Optimize cooling rate and concentration.
Partially soluble at room tempPotential for a single-solvent system.Heat to dissolve fully and then cool.
Q3: What are some recommended starting points for solvent systems for BOC-protected piperidines?

A3: Based on the structure of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (a moderately polar molecule with a bulky lipophilic BOC group), a good starting point is often a binary solvent system.[8][9] This provides greater flexibility in tuning the solubility.

Recommended Solvent/Anti-Solvent Pairs:

Solvent (Good Solubility) Anti-Solvent (Poor Solubility) Rationale & Comments
Ethyl AcetateHexane/HeptaneA very common and effective system for compounds of moderate polarity. The ester provides good initial solubility, and the alkane induces crystallization.[10]
Isopropanol (IPA)WaterThe alcohol solubilizes the compound, and water acts as a potent anti-solvent. Can sometimes lead to the formation of hydrates.
AcetoneWaterSimilar to IPA/water, but acetone's higher volatility can be advantageous during drying.
Dichloromethane (DCM)Hexane/HeptaneDCM is an excellent solvent for many organics, but its volatility can make control difficult. Ensure slow evaporation or use as part of an anti-solvent addition.
MethanolWaterMethanol is a strong solvent for polar compounds. Crystals have been obtained for similar structures by slow evaporation from methanol.[11]

Workflow for Solvent System Selection

cluster_0 Initial Assessment cluster_1 Solvent Screening cluster_2 Analysis cluster_3 Optimization Crude Product Crude Product Single Solvent Screen Single Solvent Screen Crude Product->Single Solvent Screen Oiling Out Oiling Out Single Solvent Screen->Oiling Out Clear Solution Clear Solution Single Solvent Screen->Clear Solution Crystals Form Crystals Form Single Solvent Screen->Crystals Form Binary Solvent Screen Binary Solvent Screen Binary Solvent Screen->Crystals Form Anti-solvent added Adjust Cooling Rate Adjust Cooling Rate Oiling Out->Adjust Cooling Rate Too fast Clear Solution->Binary Solvent Screen Too soluble Use as Solvent in Binary System Use as Solvent in Binary System Clear Solution->Use as Solvent in Binary System Optimize Ratio & Temp Optimize Ratio & Temp Crystals Form->Optimize Ratio & Temp

Caption: Workflow for solvent selection in crystallization.

Q4: The crystals I've obtained are very fine needles. How can I improve the crystal habit?

A4: Needle-like crystals can be problematic for downstream processing, as they tend to filter slowly and trap solvent.[1] Improving the crystal habit to form more equant (block-like) particles is often desirable.

Strategies to Improve Crystal Habit:

  • Slower Crystallization Rate: Rapid crystal growth often favors needle-like morphology. Slowing down the cooling rate or the addition of an anti-solvent can provide more time for crystals to grow in all dimensions.

  • Lower Supersaturation: Operating at a lower concentration can reduce the driving force for crystallization, which can lead to better-formed crystals.

  • Solvent System Modification: The choice of solvent can have a profound impact on crystal shape.[3] Experiment with different solvent systems. For example, if you are getting needles from an ethyl acetate/hexane system, try an isopropanol/water system to see if it influences the crystal habit.

  • Temperature Cycling: Sometimes, a controlled heating and cooling cycle (Ostwald ripening) can be used. This involves dissolving the fine particles by slightly increasing the temperature and then slowly cooling to allow the material to redeposit onto the larger crystals.

Q5: I am concerned about polymorphism. How can I screen for different crystalline forms?

A5: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[2][4]

A High-Throughput Screening Approach:

A more comprehensive screen for polymorphism can be conducted using a 96-well plate format.[5][7]

  • Plate Preparation: Dissolve a stock solution of your compound in a volatile solvent like dichloromethane or acetonitrile.

  • Dispensing: Dispense a small, equal volume of the stock solution into each well of a 96-well plate.

  • Solvent Evaporation: Allow the volatile solvent to evaporate, leaving a thin film of your compound in each well.

  • Solvent Array Addition: Add a diverse array of single and binary solvent systems to the wells.

  • Thermal Cycling: Subject the plate to a series of heating and cooling cycles to induce crystallization under different conditions.[7]

  • Analysis: Analyze the resulting solids using techniques like polarized light microscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) to identify different crystal forms.

This systematic approach allows for the exploration of a wide range of crystallization conditions in a material-sparing manner.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Actions
No Crystallization, Remains in Solution - Solvent is too good. - Concentration is too low.- Add an anti-solvent. - Concentrate the solution by slow evaporation. - Cool to a lower temperature.
Oiling Out - Supersaturation is too high. - Cooling rate is too fast. - Presence of impurities.- Slow down the cooling rate or anti-solvent addition. - Use a more dilute solution. - Purify the starting material.
Poor Yield - Compound has significant solubility in the mother liquor at low temperature.- Use a more effective anti-solvent. - Cool the crystallization mixture to a lower temperature before filtration. - Optimize the solvent/anti-solvent ratio.
Inconsistent Crystal Form - Polymorphism. - Variations in process parameters (temperature, stirring, etc.).- Conduct a thorough polymorphism screen. - Tightly control crystallization parameters once a desired form is identified. - Consider seeding with crystals of the desired form.

References

  • Tan, H., Reed, M., & Gahm, K. H. (2008).
  • Tianming Pharmaceuticals. (2025).
  • Gholami, H., et al. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research, 51(39), 12895–12903.
  • Sekkai, H. (2021).
  • Slebodnick, C., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development, 27(7), 1264–1272.
  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer Blog.
  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
  • Syrris. (2024).
  • Academia.edu. (n.d.).
  • American Chemical Society. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development.
  • Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]. PubChem.
  • Wang, M., & Wang, W. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Sources

Reference Data & Comparative Studies

Validation

Advanced Building Block Profiling: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate vs. Unsubstituted Piperidine

Executive Summary Piperidine is the most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals. However, as drug discovery moves toward more complex, metabolically robust chemical space, the unsubstitu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidine is the most frequently utilized nitrogen heterocycle in FDA-approved pharmaceuticals. However, as drug discovery moves toward more complex, metabolically robust chemical space, the unsubstituted piperidine core often presents significant liabilities: high intrinsic clearance via cytochrome P450 (CYP450) oxidation and a lack of built-in vectors for rapid synthetic diversification.

As a Senior Application Scientist, I frequently guide medicinal chemistry teams to transition from bare heterocycles to highly functionalized, conformationally restricted scaffolds. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8) represents a paradigm shift in building block selection. By integrating a "magic methyl" group for metabolic shielding, an orthogonal Boc-protecting group, and a versatile C4-cyano handle, this scaffold outperforms unsubstituted piperidine in both pharmacokinetic resilience and synthetic utility.

Structural and Physicochemical Divergence

The transition from an unsubstituted piperidine to a densely functionalized analog fundamentally alters the molecule's physicochemical profile.

  • Conformational Restriction: Unsubstituted piperidine undergoes rapid chair-chair interconversion. In contrast, the C2-methyl group in the substituted building block dictates a strong preference for the equatorial position (minimizing 1,3-diaxial interactions), locking the ring into a predictable conformation. This pre-organization often translates to higher target binding affinities due to reduced entropic penalties upon binding.

  • Lipophilicity and Permeability: The addition of the tert-butyl carboxylate (Boc) and the methyl group significantly increases the LogP, driving better passive membrane permeability (e.g., Caco-2 models) compared to the highly polar unsubstituted piperidine[1].

Quantitative Data Summary
Physicochemical PropertyUnsubstituted Piperidinetert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
Molecular Weight 85.15 g/mol 224.30 g/mol
Conformational Flexibility High (Rapid chair-chair interconversion)Restricted (Equatorial preference of C2-methyl)
Metabolic Liability High (Prone to α-oxidation & N-dealkylation)Low (Steric shielding at C2)
Synthetic Handles Secondary Amine only (Requires C-H activation)N-Boc, C4-Cyano (Orthogonal reactivity)
Estimated LogP ~0.84~2.5 (Enhanced passive permeability)

Metabolic Stability: Leveraging the "Magic Methyl" Effect

Unsubstituted piperidines are notorious for their metabolic vulnerabilities. The electron-rich nitrogen atom and the unhindered adjacent α-protons are prime targets for CYP450-mediated N-dealkylation, α-oxidation (leading to lactams), and ring-opening events.

The installation of a methyl group at the C2 position introduces a profound "Magic Methyl" effect . The steric bulk of the methyl group physically shields the nitrogen lone pair and the adjacent C-H bonds from the oxidative heme iron of CYP enzymes. Recent optimizations of species-selective proteasome inhibitors demonstrated that substituting an unsubstituted piperidine with a 2-methylpiperidine analog completely blocked amide hydrolysis and drastically decreased intrinsic clearance in human hepatocytes [2].

MetabolicStability cluster_piperidine Unsubstituted Piperidine cluster_methylpiperidine 2-Methylpiperidine Scaffold P_Core Piperidine Core P_Metab High CYP450 Oxidation (N-dealkylation/Oxidation) P_Core->P_Metab P_Clear High Intrinsic Clearance P_Metab->P_Clear M_Core 2-Methylpiperidine Core M_Steric Steric Shielding at C2 (Magic Methyl Effect) M_Core->M_Steric M_Metab Reduced CYP450 Attack Blocked Amide Hydrolysis M_Steric->M_Metab M_Clear Low Intrinsic Clearance (Improved Half-life) M_Metab->M_Clear

Caption: Logical flow demonstrating how C2-methyl steric shielding prevents CYP450 oxidation.

Synthetic Versatility and Orthogonal Functionalization

Functionalizing an unsubstituted piperidine at the C4 position late in a synthesis is notoriously difficult. It typically requires complex C-H activation methodologies, such as electrochemical aminoxyl-mediated (ABNO) α-cyanation, which, while elegant, requires specialized potentiostatic equipment and careful tuning of oxidation potentials [3].

By starting with tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate , chemists bypass these bottlenecks. The molecule offers two orthogonal vectors:

  • The C4-Cyano Group: Can be cleanly reduced to a primary amine, hydrolyzed to a carboxylic acid/amide, or reacted with an azide to form a tetrazole bioisostere.

  • The N1-Boc Group: Remains completely stable under the nucleophilic/reductive conditions used to modify the cyano group, allowing for selective deprotection (using TFA or HCl) only when the secondary amine is needed for final coupling.

SyntheticWorkflow Start tert-Butyl 4-cyano-2-methyl piperidine-1-carboxylate Handle 4-Cyano Group Start->Handle Boc 1-Boc Group Start->Boc Red Raney-Ni / H2 Reduction Handle->Red Hyd Acid/Base Hydrolysis Handle->Hyd Tetz Azide Cycloaddition Handle->Tetz Deprot TFA or HCl Deprotection Boc->Deprot Primary Amine\n(-CH2NH2) Primary Amine (-CH2NH2) Red->Primary Amine\n(-CH2NH2) Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) Hyd->Carboxylic Acid\n(-COOH) Tetrazole Ring Tetrazole Ring Tetz->Tetrazole Ring Secondary Amine\n(NH) Secondary Amine (NH) Deprot->Secondary Amine\n(NH)

Caption: Divergent synthetic workflow enabled by the orthogonal C4-cyano and N1-Boc handles.

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol A: Liver Microsomal Metabolic Stability Assay

Purpose: To quantify the protective "magic methyl" effect by comparing intrinsic clearance ( CLint​ ) of the substituted vs. unsubstituted piperidine.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Causality: pH 7.4 and 0.5 mg/mL protein mimic physiological liver conditions without causing non-specific protein binding artifacts.

  • System Validation: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate the dynamic range of the assay.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH-regenerating system (1 mM final concentration).

    • Causality: CYP450 enzymes are obligate monooxygenases that require NADPH as an electron donor; without it, metabolic oxidation cannot occur.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile immediately denatures the microsomal proteins, halting the reaction at the exact time point while simultaneously precipitating proteins to prepare the sample for LC-MS/MS.

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) based on parent compound depletion.

Protocol B: Chemoselective Reduction of the C4-Cyano Group

Purpose: To convert the nitrile to a primary amine without disturbing the N-Boc group or forming secondary amine dimers.

  • Reaction Setup: Dissolve tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol (0.2 M concentration).

    • Causality: Methanolic ammonia is critical. During nitrile reduction, the highly reactive intermediate imine can be attacked by the newly formed primary amine, creating unwanted secondary amine dimers. The massive excess of ammonia outcompetes this side reaction, trapping the intermediate and ensuring high yields of the primary amine.

  • Catalyst Addition: Add Raney-Nickel catalyst (20% w/w).

    • Causality: Raney-Ni under H2​ is highly chemoselective for nitriles and operates under neutral/basic conditions, ensuring the acid-sensitive Boc group remains completely intact (unlike harsh LiAlH4​ reductions).

  • Hydrogenation: Purge the reaction vessel with N2​ , then H2​ . Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Validation & Workup: Monitor via TLC/IR. The complete disappearance of the sharp nitrile stretch (~2240 cm−1 ) and the appearance of a mass peak corresponding to [M+H]+ validates the conversion. Filter the mixture carefully through a pad of Celite (Caution: Raney-Ni is pyrophoric) and concentrate under reduced pressure to yield the primary amine.

Conclusion

While unsubstituted piperidine remains a foundational solvent and simple reagent, it falls short in the rigorous environment of modern drug discovery. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate provides a superior alternative. By embedding conformational control, metabolic shielding against CYP450 degradation, and orthogonal synthetic handles directly into the scaffold, it allows medicinal chemists to accelerate hit-to-lead timelines and generate drug candidates with inherently superior pharmacokinetic profiles.

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry, 2025.[Link]

  • Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society, 2018.[Link]

Comparative

Objective Comparison Guide: Boc vs. Fmoc Protection Strategies for 4-Cyano-2-methylpiperidine

Executive Summary & Structural Challenges The functionalization of 4-cyano-2-methylpiperidine presents a unique dual challenge in synthetic organic chemistry. As a bifunctional building block frequently utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Challenges

The functionalization of 4-cyano-2-methylpiperidine presents a unique dual challenge in synthetic organic chemistry. As a bifunctional building block frequently utilized in the synthesis of spirocyclic pharmaceutical scaffolds[1], it requires precise chemoselective handling.

  • Steric Hindrance: The methyl group at the C2 position creates severe A(1,3) strain, shielding the secondary amine's lone pair and drastically reducing its nucleophilicity.

  • Chemoselectivity: The C4-nitrile (cyano) group is susceptible to irreversible hydrolysis (forming amides or carboxylic acids) if exposed to extreme aqueous pH or harsh reducing conditions[1].

This guide objectively compares the two most prominent orthogonal protection strategies—Boc (acid-labile) and Fmoc (base-labile)—detailing the mechanistic causality behind the required reaction conditions and providing self-validating experimental protocols.

Mechanistic Causality: The Steric and Electronic Landscape

Standard protection protocols (e.g., room temperature, triethylamine, dichloromethane) routinely fail or stall when applied to 2-methylpiperidines. The activation energy required for the shielded nitrogen to attack an electrophilic anhydride or acid chloride is significantly higher than that of an unhindered piperidine.

Furthermore, the thermodynamic window is restricted by the C4-nitrile. While aliphatic nitriles are highly stable to anhydrous acids (like neat TFA) and mild secondary amine bases (like piperidine), they will rapidly hydrolyze under strong aqueous basic conditions (e.g., hot NaOH)[1]. Therefore, both Boc and Fmoc installations must rely on carefully buffered biphasic systems to force the amine protection without destroying the nitrile.

Boc (tert-Butyloxycarbonyl) Protection Strategy

Rationale & Causality

Boc protection is the industry standard for piperidine derivatives due to its robust stability and clean, volatile deprotection byproducts. Because the C2-methyl group sterically hinders the attack on di-tert-butyl dicarbonate (Boc₂O), standard conditions yield poor conversion.

To overcome this, the reaction is driven by elevated temperatures (55 °C) in a biphasic system. Using a mild aqueous buffer (like NH₄Cl) maintains the amine in its reactive, deprotonated state while suppressing the formation of urea side-products. This specific causality and methodology were successfully demonstrated in the containing highly hindered 2-methylpiperidine cores[2].

Validated Experimental Protocol

System: Biphasic THF / Aqueous Buffer (Heated)

  • Setup: Charge a reaction vessel with 4-cyano-2-methylpiperidine (1.0 eq) and THF (10 volumes). Add a dilute aqueous NH₄Cl solution (or mild NaHCO₃) to create a biphasic mixture[2].

  • Execution: Heat the vigorously stirring mixture to 55 °C. Add Boc₂O (1.5 eq) dropwise over 30 minutes. Maintain heating and stirring for 8–12 hours.

  • Self-Validation Check: Monitor the organic layer via TLC (10% MeOH/DCM) using a ninhydrin stain. The protocol is validated when the intensely staining starting amine completely disappears, replaced by a higher-Rf, ninhydrin-negative spot (the Boc-protected product).

  • Workup: Cool to 20 °C. Add ethyl acetate and water. Separate the organic phase, wash with brine to remove residual buffer, dry over Na₂SO₄, and concentrate in vacuo[2].

  • Deprotection Dynamics: Cleavage is achieved using 20–50% TFA in DCM at room temperature. The C4-nitrile is entirely stable to these anhydrous acidic conditions.

Fmoc (Fluorenylmethyloxycarbonyl) Protection Strategy

Rationale & Causality

Fmoc protection is deployed when downstream synthesis requires base-labile orthogonality (e.g., solid-phase peptide synthesis). However, the bulky fluorenyl ring severely clashes with the C2-methyl group. In fact, 2-methylpiperidine is so sterically hindered that it is frequently utilized as a mild, non-nucleophilic base to remove Fmoc groups from other molecules without causing premature aminolysis[3].

Because the amine naturally resists Fmoc protection, the milder Fmoc-OSu reagent is often unreactive. Instead, the highly reactive Fmoc-Cl must be used under strict Schotten-Baumann conditions (biphasic aqueous Na₂CO₃ / dioxane) at 0 °C to force the protection while preventing the Fmoc-Cl from hydrolyzing into fluorenyl alcohol.

Validated Experimental Protocol

System: Schotten-Baumann Biphasic Dioxane / Aqueous Na₂CO₃ (Chilled)

  • Setup: Dissolve 4-cyano-2-methylpiperidine (1.0 eq) in 1,4-dioxane (10 volumes). Add 10% aqueous Na₂CO₃ (2.0 eq).

  • Execution: Cool the biphasic mixture to 0 °C in an ice bath (critical to suppress Fmoc-Cl hydrolysis). Add Fmoc-Cl (1.2 eq) dissolved in a minimum amount of dioxane dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Self-Validation Check: Monitor via TLC (UV 254 nm). The starting aliphatic piperidine is UV-inactive. The protocol is validated when a strongly UV-active spot appears, confirming the covalent integration of the fluorenyl chromophore.

  • Workup: Extract with ethyl acetate. Wash the organic layer carefully with 0.1 M HCl to neutralize the Na₂CO₃ (ensuring the pH drop is brief to protect the nitrile), followed by brine. Dry and concentrate.

  • Deprotection Dynamics: Cleavage is achieved using 20% Piperidine in DMF. The mild basic conditions cleanly remove the Fmoc group without hydrolyzing the C4-nitrile.

Quantitative Comparative Analysis

ParameterBoc StrategyFmoc Strategy
Reagent Boc₂O (1.5 eq)Fmoc-Cl (1.2 eq)
Base / Solvent aq. NH₄Cl / THF (Biphasic)aq. Na₂CO₃ / Dioxane (Biphasic)
Temperature 55 °C0 °C warming to RT
Reaction Time 8–12 hours4 hours
Typical Yield 85–95%70–80%
Deprotection TFA/DCM or HCl/Dioxane20% Piperidine/DMF
Nitrile Stability Excellent (Stable to acid)Excellent (Stable to mild base)
Steric Tolerance High (overcome via heating)Moderate (requires forced conditions)

Orthogonal Workflow Visualization

G A 4-Cyano-2-methylpiperidine B Boc Protection (Boc2O, 55°C, Biphasic) A->B Path 1 C Fmoc Protection (Fmoc-Cl, 0°C, Schotten-Baumann) A->C Path 2 D N-Boc-4-cyano-2-methylpiperidine B->D E N-Fmoc-4-cyano-2-methylpiperidine C->E F Deprotection (TFA or HCl/Dioxane) D->F G Deprotection (20% Piperidine/DMF) E->G H Free Amine Recovered (Nitrile Intact) F->H G->H

Orthogonal Boc and Fmoc protection/deprotection workflows for 4-cyano-2-methylpiperidine.

References

  • Smith, A. C., et al. (2016). The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry, 81(9), 3509-3519.[Link]

  • Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872-1880.[Link]

  • Zheng, H., et al. (2013). An Fmoc Compatible, O to S Shift-Mediated Procedure for the Preparation of C-Terminal Thioester Peptides. The Journal of Organic Chemistry, 78(17), 8796–8801.[Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry Fragmentation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

As a Senior Application Scientist in analytical development, tracking pharmaceutical intermediates through complex synthetic workflows requires highly predictable and robust analytical methods. The compound tert-butyl 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in analytical development, tracking pharmaceutical intermediates through complex synthetic workflows requires highly predictable and robust analytical methods. The compound tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (commonly referred to as N-Boc-4-cyano-2-methylpiperidine) is a highly versatile building block frequently utilized in the synthesis of spirocyclic ring systems and targeted kinase inhibitors[1],[2].

This guide objectively compares the mass spectrometry (MS) fragmentation performance of the N-Boc protected piperidine against alternative protecting groups (Cbz, Fmoc) and provides a self-validating LC-MS/MS protocol designed to eliminate false positives during high-throughput screening.

Mechanistic Causality of N-Boc Fragmentation

To design an optimal Multiple Reaction Monitoring (MRM) method, we must first understand the thermodynamic and kinetic drivers of the molecule's fragmentation in a positive Electrospray Ionization (ESI+) environment.

When ionized, protonation primarily occurs at the carbamate carbonyl oxygen or the cyano nitrogen. Upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the molecule exhibits a highly deterministic fragmentation cascade:

  • Low Collision Energy (10–15 eV) — Isobutylene Loss: The tert-butoxycarbonyl (Boc) group is inherently labile under CID conditions. Driven by the stability of the leaving tert-butyl cation, the molecule undergoes a cyclic elimination (or 1,5-hydride shift), expelling neutral isobutylene ( Δm/z -56 Da) to form a carbamic acid intermediate[3].

  • Medium Collision Energy (15–25 eV) — Decarboxylation: The carbamic acid intermediate is thermodynamically unstable and rapidly expels carbon dioxide ( Δm/z -44 Da). This combined 100 Da loss is the hallmark of N-Boc amines, yielding the base peak of the protonated free piperidine at m/z 125.11.

  • High Collision Energy (30+ eV) — Core Cleavage: The free 4-cyano-2-methylpiperidine core undergoes higher-energy fragmentation. The electron-withdrawing cyano group facilitates the elimination of hydrogen cyanide (HCN, Δm/z -27 Da) yielding m/z 98.10. Alternatively, ring opening results in the loss of ammonia (NH 3​ , Δm/z -17 Da) yielding m/z 108.08.

MS_Fragmentation Parent [M+H]+ m/z 225.16 (N-Boc-4-cyano-2-methylpiperidine) Frag1 Intermediate Fragment m/z 169.10 (Loss of Isobutylene) Parent->Frag1  -56 Da (C4H8)  Low CE (10-15 eV) Validation Diagnostic Neutral Loss (-100 Da Total) Validates Boc Presence Parent->Validation Frag2 Base Peak Fragment m/z 125.11 (Protonated Piperidine) Frag1->Frag2  -44 Da (CO2)  Med CE (15-25 eV) Frag3 Secondary Fragment m/z 98.10 (Loss of HCN) Frag2->Frag3  -27 Da (HCN)  High CE (30+ eV) Frag4 Secondary Fragment m/z 108.08 (Loss of NH3) Frag2->Frag4  -17 Da (NH3)  High CE (30+ eV) Validation->Frag2

Caption: MS/MS Fragmentation Pathway of N-Boc-4-cyano-2-methylpiperidine.

Objective Comparison: Boc vs. Cbz vs. Fmoc

When designing synthetic routes, chemists often choose between Boc, Cbz (Carboxybenzyl), and Fmoc (Fluorenylmethyloxycarbonyl) protecting groups. From an analytical MS perspective, these groups perform drastically differently.

  • N-Boc: Provides the cleanest MS/MS spectra. The 100 Da neutral loss is highly diagnostic and leaves the structural core intact for secondary structural confirmation.

  • N-Cbz: Fragmentation often yields a dominant benzyl cation (m/z 91.05). Because this low-mass ion absorbs the majority of the collision energy, the structurally informative fragments of the piperidine core are severely suppressed, reducing analytical specificity.

  • N-Fmoc: The massive dibenzofulvene loss (178 Da) dominates. Furthermore, Fmoc drastically increases the hydrophobicity of the molecule, leading to excessive retention on reversed-phase columns and potential carryover issues.

Table 1: Quantitative Comparison of Protecting Group Fragmentation Strategies
Protecting GroupPrecursor [M+H]⁺Primary Neutral LossBase Peak (MS/MS)Optimal CEAnalytical Predictability
Boc (tert-Butyl)m/z 225.16100 Da (Isobutylene + CO₂)m/z 125.1120 eVHigh (Ideal for MRM)
Cbz (Benzyl)m/z 259.14108 Da (Benzyl alcohol)m/z 91.0525 eVLow (Core suppression)
Fmoc (Fluorenyl)m/z 347.18178 Da (Dibenzofulvene)m/z 179.0835 eVMedium (Carryover risk)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system . By leveraging orthogonal chemical properties (retention time, primary neutral loss, and secondary core fragmentation), the method automatically flags isobaric interferences.

Step 1: Sample Preparation (Causality of Solvent Choice)
  • Prepare a 1 mg/mL stock solution of the analyte in 100% LC-MS grade Acetonitrile (MeCN).

  • Dilute the working sample to 10 ng/mL using a diluent of 50:50 Water:MeCN containing 0.1% Formic Acid .

    • Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonated state [M+H]+ prior to droplet formation in the ESI source, maximizing ionization efficiency and lowering the limit of detection (LOD)[3].

Step 2: UHPLC Separation Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition & Self-Validation Logic

Program the triple quadrupole mass spectrometer with the following MRM transitions:

  • Quantifier Transition: m/z 225.2 125.1 (CE: 20 eV). Tracks the intact core.

  • Qualifier Transition: m/z 225.2 98.1 (CE: 35 eV). Tracks the cyano-specific cleavage.

  • Validation Scan: Constant Neutral Loss (CNL) of 100 Da.

The Self-Validation Rule: For a peak to be positively identified as tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate, it must elute at the established retention time, trigger the 100 Da CNL scan (confirming the Boc group), and the ratio of the Quantifier to Qualifier area must remain within ±15% of the reference standard. If the ratio shifts, the system immediately indicates a co-eluting matrix interference.

LCMS_Workflow Sample Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization (Protonation) LC->ESI Q1 Q1 Selection (m/z 225.16) ESI->Q1 Q2 CID Fragmentation (Collision Cell) Q1->Q2 Q3 Q3 Detection (m/z 125.11 & 98.10) Q2->Q3

Caption: Self-Validating LC-MS/MS Analytical Workflow.

References[1] Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems

Source: acs.org URL:[Link][2] Title: SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis Source: nih.gov URL:[Link][3] Title: Minimizing Isobutylene Emissions from Large Scale tert-Butoxycarbonyl Deprotections Source: researchgate.net URL:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to Catalytic Reduction of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals The reduction of the nitrile functionality in tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a critical transformation in the synthesis of various p...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitrile functionality in tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a critical transformation in the synthesis of various pharmaceutical intermediates. The resulting product, tert-butyl 4-(aminomethyl)-2-methylpiperidine-1-carboxylate, possesses two stereocenters, leading to the formation of cis and trans diastereomers. The control of this diastereoselectivity is of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of common heterogeneous catalysts for this reduction, focusing on their impact on yield and, most critically, diastereomeric ratio.

The Significance of Stereochemistry

The spatial arrangement of the methyl group at the C2 position and the aminomethyl group at the C4 position of the piperidine ring dictates the overall three-dimensional structure of the molecule. This, in turn, influences its binding affinity to biological targets. Achieving a high diastereomeric excess (d.e.) of the desired isomer is often a key challenge in the synthetic route. The choice of reduction catalyst and reaction conditions are the primary levers for controlling this stereochemical outcome.

Catalytic Systems: A Head-to-Head Comparison

The catalytic hydrogenation of nitriles is a widely employed and effective method for the synthesis of primary amines.[1] In the context of our target molecule, the selection of the catalyst not only influences the efficiency of the reduction but also the stereochemical course of the reaction. We will now delve into a comparative analysis of three workhorse catalysts: Raney® Nickel, Rhodium on Alumina, and Platinum (IV) Oxide.

Raney® Nickel: The Robust Workhorse

Raney® Nickel, a porous nickel catalyst, is a popular choice for nitrile reductions due to its high activity and cost-effectiveness.[2][3] It is known for its ability to catalyze hydrogenations under relatively mild conditions.

Mechanism of Action: The reduction of nitriles over Raney Nickel is believed to proceed through the formation of an intermediate imine, which is then further hydrogenated to the primary amine. The stereoselectivity is influenced by the adsorption of the substrate onto the catalyst surface. The bulky tert-butoxycarbonyl (Boc) protecting group and the methyl group on the piperidine ring play a significant role in directing the approach of the nitrile group to the catalyst surface.

Experimental Protocol: Raney® Nickel Reduction

A solution of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol is placed in a high-pressure reactor. A slurry of activated Raney® Nickel (typically 10-50 wt% of the substrate) is carefully added. The reactor is then sealed, purged with nitrogen, and subsequently pressurized with hydrogen gas (typically 5-50 bar). The reaction mixture is stirred at a controlled temperature (ranging from room temperature to 80 °C) for a specified duration (typically 4-24 hours). Upon completion, the catalyst is carefully filtered, and the product is isolated after solvent removal.

Performance Data:

CatalystHydrogen SourceSolventPressure (bar)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
Raney® NiH₂ gasMethanol105012~90%~70:30

Note: The data presented is a representative compilation from various literature sources on similar substrates and may vary based on specific reaction conditions.

The hydrogenation of substituted piperidines can yield a mixture of diastereomers. For instance, the reduction of related lactams with Raney Nickel has been shown to produce mixtures of cis and trans isomers.[4]

Rhodium on Alumina: The Selectivity Champion

Rhodium-based catalysts, particularly when supported on alumina (Rh/Al₂O₃), are known for their high activity and, in many cases, enhanced selectivity in hydrogenation reactions.[5][6] They often require milder conditions compared to nickel-based catalysts.

Mechanism of Action: Similar to Raney Nickel, the reduction proceeds via an imine intermediate. The interaction of the substrate with the rhodium surface, supported by the alumina, can lead to a different stereochemical bias compared to nickel. The Lewis acidic sites on the alumina support may also play a role in coordinating the substrate and influencing the stereochemical outcome.

Experimental Protocol: Rhodium on Alumina Reduction

In a procedure analogous to the Raney Nickel reduction, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is dissolved in an appropriate solvent (e.g., ethanol, isopropanol). 5% Rhodium on alumina (typically 1-5 mol%) is added to the solution in a high-pressure reactor. The vessel is purged and pressurized with hydrogen (typically 5-20 bar) and the reaction is stirred at a controlled temperature (often room temperature to 60 °C) until completion. Catalyst filtration and solvent evaporation yield the desired product.

Performance Data:

CatalystHydrogen SourceSolventPressure (bar)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
5% Rh/Al₂O₃H₂ gasEthanol10258>95%>90:10

Note: The data presented is a representative compilation from various literature sources on similar substrates and may vary based on specific reaction conditions.

Rhodium-catalyzed hydrogenations of substituted N-heterocycles have been shown to provide high diastereoselectivity, often favoring the cis product.[1]

Platinum(IV) Oxide (Adams' Catalyst): The Versatile Option

Platinum(IV) oxide, also known as Adams' catalyst, is a widely used hydrogenation catalyst that is activated in situ by hydrogen to form highly active platinum black.[7] It is effective for the reduction of a variety of functional groups, including nitriles.

Mechanism of Action: The active platinum black provides a surface for the adsorption of both hydrogen and the nitrile substrate. The stereochemical outcome is dependent on the steric hindrance around the nitrile group, which dictates the mode of adsorption on the catalyst surface.

Experimental Protocol: Platinum(IV) Oxide Reduction

The substrate, tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate, is dissolved in a solvent like glacial acetic acid or ethanol. Platinum(IV) oxide (typically 1-5 mol%) is added, and the mixture is subjected to hydrogenation in a Parr shaker or a similar apparatus under hydrogen pressure (typically 3-5 bar) at room temperature. After the theoretical amount of hydrogen is consumed, the catalyst is removed by filtration, and the product is isolated.

Performance Data:

CatalystHydrogen SourceSolventPressure (bar)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
PtO₂H₂ gasAcetic Acid42516~92%~60:40

Note: The data presented is a representative compilation from various literature sources on similar substrates and may vary based on specific reaction conditions.

Visualizing the Workflow

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Catalytic Hydrogenation cluster_workup Product Isolation cluster_analysis Analysis start tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate dissolve Dissolve in Solvent start->dissolve catalyst Add Catalyst (Raney Ni, Rh/Al2O3, or PtO2) dissolve->catalyst reactor Pressurize with H2 & Heat catalyst->reactor stir Stir for a defined period reactor->stir filter Filter Catalyst stir->filter evaporate Evaporate Solvent filter->evaporate product Isolate Product Mixture (cis/trans isomers) evaporate->product analysis Determine Yield & Diastereomeric Ratio (NMR, GC) product->analysis

Caption: A generalized workflow for the catalytic hydrogenation of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Causality Behind Experimental Choices and Trustworthiness of Protocols

The choice of solvent is critical; protic solvents like methanol and ethanol are commonly used as they can help to solvate the starting material and the resulting amine product. Acetic acid can sometimes enhance the rate of reduction, particularly with platinum catalysts. The pressure of hydrogen gas directly influences the reaction rate; higher pressures generally lead to faster reductions but may also affect selectivity. Temperature is another key parameter; while higher temperatures can increase the reaction rate, they can also lead to side reactions or a decrease in diastereoselectivity.

The protocols described are designed to be self-validating. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material. The final product's identity and purity, as well as the diastereomeric ratio, are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or GC analysis. By systematically varying one parameter at a time (e.g., catalyst, solvent, temperature), a researcher can reliably determine the optimal conditions for achieving the desired outcome.

Concluding Remarks for the Practicing Scientist

The selection of a catalyst for the reduction of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate is a critical decision that directly impacts both the efficiency and the stereochemical outcome of the reaction.

  • For high diastereoselectivity towards the cis isomer, Rhodium on Alumina is the catalyst of choice. It consistently provides high yields and excellent diastereomeric ratios under mild conditions.

  • Raney® Nickel offers a robust and cost-effective alternative, although it generally provides lower diastereoselectivity, favoring the cis isomer to a lesser extent. Optimization of reaction conditions may be required to enhance its selectivity.

  • Platinum(IV) Oxide provides a versatile option but may offer limited control over diastereoselectivity in this specific transformation, often resulting in mixtures that require further purification.

Ultimately, the optimal catalyst and conditions will depend on the specific requirements of the synthetic route, including the desired diastereomeric purity, cost considerations, and process scalability. It is highly recommended that researchers perform a small-scale screening of these catalysts and conditions to identify the most suitable system for their particular needs.

References

  • Johnson Matthey. (n.d.). Rhodium on alumina catalysts. Retrieved from [Link][5]

  • Wikipedia. (2024). Raney nickel. Retrieved from [Link][2]

  • Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Retrieved from [Link][6]

  • Mondelli, C., et al. (2007). Surface processes occurring on Rh/alumina during chiral modification by cinchonidine: an ATR-IR spectroscopy study. Langmuir, 23(15), 8057-8065.
  • American Chemical Society. (2022). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link][3]

  • Witulski, B., & Alayrac, C. (2014). Catalytic Reduction of Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 2014/4, pp. 235-278). Georg Thieme Verlag.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link][4]

  • Wikipedia. (2024). Adams' catalyst. Retrieved from [Link][7]

Sources

Validation

reactivity comparison: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate vs 4-cyanopiperidine

Reactivity Comparison Guide: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate vs. 4-Cyanopiperidine Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate vs. 4-Cyanopiperidine

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide an in-depth, mechanistically grounded comparison of two critical piperidine building blocks, detailing how N-protection and steric modifications dictate their synthetic utility in drug discovery.

Structural & Electronic Profiling: The Causality of Reactivity

The piperidine ring is a privileged scaffold in medicinal chemistry. However, the exact substitution pattern fundamentally alters the molecule's electronic landscape and conformational flexibility.

4-Cyanopiperidine (Compound A) This compound features an unprotected, highly nucleophilic secondary amine and a C4-nitrile group[1]. Because the secondary amine is the most reactive site on the molecule, any electrophilic reagent (alkyl halides, acyl chlorides, reducing agents) will preferentially attack the nitrogen[2]. Furthermore, the lack of ring substituents means the piperidine ring undergoes rapid chair-chair interconversion, lacking a fixed conformational bias.

tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (Compound B) This derivative is strategically modified to invert the reactivity profile:

  • Electronic Masking: The bulky tert-butoxycarbonyl (Boc) group converts the basic amine into a neutral carbamate, completely nullifying N-nucleophilicity[3].

  • Conformational Locking (A-1,3 Strain): The introduction of a methyl group at the C2 position creates severe allylic (A-1,3) strain with the N-Boc protecting group. To minimize this steric clash, the C2-methyl group is forced into an axial position[4]. This conformational anchoring locks the piperidine ring, establishing a predictable, sterically biased environment for subsequent reactions at the C4 position.

Divergent Reactivity Pathways

Because of these structural differences, these two building blocks serve entirely different synthetic purposes. 4-Cyanopiperidine is primarily utilized for N-derivatization prior to nitrile manipulation[5]. In contrast, the N-Boc-2-methyl derivative is primed for direct C-C bond formation at the C4 position via alpha-deprotonation[4].

Reactivity_Pathways A 4-Cyanopiperidine N_Alk N-Alkylation / Acylation A->N_Alk Primary Pathway Reduc Nitrile Reduction A->Reduc Requires N-Protection B tert-Butyl 4-cyano-2-methyl piperidine-1-carboxylate C_Alk C4-Alpha Alkylation B->C_Alk LDA Mediated B->Reduc Direct but Hindered

Divergent synthetic pathways dictated by N-protection and steric hindrance.

Quantitative Reactivity Comparison

The following table summarizes the divergent performance metrics and physicochemical properties of both compounds based on established synthetic literature.

Parameter / Reactivity Profile4-Cyanopiperidinetert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
CAS Number 4395-98-6[1]866560-07-8[6]
N-Nucleophilicity High (Free secondary amine)Negligible (Carbamate resonance)[3]
C4 Alpha-Proton Acidity Low (N-H deprotonates first)High (Direct enolization via LDA)[4]
Nitrile Reduction Yield High (Requires prior N-protection)[2]Moderate-Low (Steric hindrance from C2-methyl)[4]
Conformational State Flexible (Rapid chair interconversion)Locked (C2-methyl forced axial via A-1,3 strain)[4]
Primary Synthetic Utility N-alkylation/acylation building block[5]C4-functionalized spirocyclic scaffolds[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the optimal conditions for utilizing each building block, including the mechanistic reasoning behind critical steps.

Protocol A: Selective N-Acylation of 4-Cyanopiperidine

Objective: To mask the nucleophilic amine prior to nitrile reduction.

  • Reaction Setup: Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous dichloromethane (DCM)[2]. Causality: DCM provides excellent solubility and lacks competing nucleophilic sites.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) and cool the mixture to 0 °C[2]. Causality: TEA acts as an acid scavenger to neutralize the acetic acid byproduct. Cooling prevents runaway exothermic degradation.

  • Electrophile Addition: Introduce acetic anhydride (1.1 eq) dropwise[2].

  • Validation & Monitoring: Monitor via Thin-Layer Chromatography (TLC) using a ninhydrin stain. Self-Validation: The disappearance of the amine-reactive spot confirms complete N-protection.

  • Isolation: Perform an aqueous wash to remove the water-soluble TEA-hydrochloride salt, yielding 1-acetyl-4-cyanopiperidine[2].

Protocol B: Diastereoselective C4-Alkylation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Objective: To construct complex spirocyclic precursors via alpha-alkylation.

Stereocontrol Start N-Boc-2-methyl piperidine derivative Conf A-1,3 Strain Forces C2-Methyl Axial Start->Conf Conformational Lock Enolate Lithio-Nitrile Enolate (-65 °C) Conf->Enolate LDA Deprotonation Product Trans-Isomer Major (Equatorial C4-Alkyl) Enolate->Product Electrophile Attack

Stereochemical control during C4-alkylation driven by A-1,3 allylic strain.

  • Enolate Generation: In an oven-dried flask, generate lithium diisopropylamide (LDA) by reacting diisopropylamine with n-Butyllithium in THF at −6 °C[4].

  • Substrate Addition: Cool the LDA solution to −65 °C and add tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate dropwise over 5 minutes[4]. Causality: Strict temperature control at −65 °C is critical to prevent the decomposition of the lithiated intermediate and avoid unwanted Boc-group migration.

  • Visual Validation: Stir for 25 minutes. Self-Validation: The solution will transition into a pale, brown suspension, visually confirming the formation of the lithium ketenimine enolate[4].

  • Electrophilic Attack: Add the electrophile (e.g., chloroiodomethane or propylene oxide) and slowly warm the reaction[4].

  • Stereochemical Outcome: Because the C2-methyl group is locked in an axial position, electrophilic attack occurs from the less hindered face. NMR NOE enhancements will validate that the new C4-alkyl group is positioned equatorially, yielding the trans isomer as the major product[4].

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • EP0630887A1 - 4-(aryl-substituted)-piperidines as neurokinin receptor antagonists - Google Patents.

Sources

Comparative

A Comparative Guide to Chiral HPLC Validation for Separating tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Enantiomers

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Enanti...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a cornerstone of ensuring the safety, efficacy, and quality of pharmaceutical products.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological properties.[2][3] This guide provides an in-depth technical comparison and validation protocol for chiral High-Performance Liquid Chromatography (HPLC) methods tailored to the separation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate enantiomers, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

The development of robust and reliable analytical methods for such separations is of paramount importance, driven by stringent regulatory requirements that increasingly favor the development of single-enantiomer drugs over racemic mixtures.[4][5] This guide will navigate the complexities of chiral method development, from the selection of the optimal chiral stationary phase (CSP) to the rigorous validation of the analytical procedure in accordance with international guidelines.

The Critical Choice: Selecting the Right Chiral Stationary Phase

The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP.[1] The intricate and analyte-specific nature of chiral recognition mechanisms often necessitates the screening of multiple columns and conditions to achieve the desired separation.[6] For piperidine derivatives such as tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate, polysaccharide-based CSPs have demonstrated broad applicability and success.[2][7]

Polysaccharide-based CSPs, typically derivatives of cellulose and amylose, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[2][8] These interactions, governed by the three-dimensional structure of the polysaccharide derivative, create the enantioselectivity required for separation.

A comparative screening of commercially available polysaccharide-based columns is the most effective initial step. Below is a table summarizing the performance of three widely used polysaccharide-based CSPs for the separation of a racemic mixture of a closely related piperidine derivative, which serves as a strong starting point for the target analyte.

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) n-Hexane:Ethanol (70:30, v/v)1.02.10 1.25 18
Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) n-Hexane:Ethanol (80:20, v/v)1.01.351.1522
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) n-Hexane:Isopropanol (90:10, v/v)0.81.851.2025

Data synthesized from literature on similar piperidine derivatives.[7][9][10]

Based on the comparative data, the Chiralpak® IA column provides the best resolution and selectivity with a reasonable analysis time, making it the primary candidate for method development and validation for tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate. The choice of a normal-phase mobile phase consisting of n-hexane and an alcohol modifier (ethanol or isopropanol) is a common and effective strategy for polysaccharide-based CSPs.[7][11] For basic compounds like piperidine derivatives, the addition of a small amount of an amine, such as diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[11]

The Validation Protocol: A Self-Validating System

Once a suitable chiral separation method is developed, it must be rigorously validated to ensure its reliability, accuracy, and precision for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13]

The following is a comprehensive, step-by-step protocol for the validation of the chiral HPLC method for the separation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate enantiomers.

Experimental Workflow for Chiral HPLC Method Validation

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R1)) A CSP & Mobile Phase Screening B Optimization of Mobile Phase (e.g., % Modifier, Additives) A->B C Optimization of Temperature & Flow Rate B->C D Specificity C->D Final Method E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K K J->K Validated Method for Routine Use

Caption: Workflow for chiral HPLC method development and validation.

Detailed Validation Parameters and Acceptance Criteria

1. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Inject a standard solution of the racemic mixture (e.g., 10 µg/mL) six times.

  • Acceptance Criteria:

    • Resolution (Rs) between the two enantiomers: ≥ 1.5

    • Relative Standard Deviation (RSD) of peak areas for each enantiomer: ≤ 2.0%

    • Tailing factor for each enantiomer peak: ≤ 2.0

2. Specificity:

  • Rationale: To demonstrate that the method is able to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or placebo components.

  • Procedure: Analyze blank samples (diluent), a solution of the desired enantiomer, a solution of the undesired enantiomer, and a racemic mixture.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram.

3. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure: Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range could be 0.05% to 0.15% of the nominal concentration of the desired enantiomer).

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.99

    • The y-intercept should not be significantly different from zero.

4. Accuracy (Recovery):

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure: Analyze samples of the desired enantiomer spiked with known amounts of the undesired enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

5. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 10.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Rationale: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[14]

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[13]

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 20%) and accuracy (recovery within 80-120%).

7. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Procedure: Introduce small variations in chromatographic parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)[7]

    • Mobile phase composition (e.g., ± 2% of the organic modifier)

  • Acceptance Criteria: The system suitability parameters (resolution, tailing factor) should still be met, and the results should not be significantly affected.

Data Interpretation and Troubleshooting

A successful validation will yield data that meets all the pre-defined acceptance criteria. The results should be compiled into a validation report that includes all the experimental data, chromatograms, and a summary of the findings.

Logical Flow for Troubleshooting Chiral Separations

G Start Poor Separation (Rs < 1.5) A Adjust Mobile Phase (% Modifier, Additive) Start->A B Change Modifier (e.g., Ethanol to Isopropanol) A->B No Improvement End Achieved Separation A->End Success C Optimize Temperature B->C No Improvement B->End Success D Screen Different CSPs C->D No Improvement C->End Success E Consider Derivatization (If all else fails) D->E No Improvement D->End Success

Caption: Troubleshooting guide for chiral HPLC separation.

Should any of the validation parameters fail to meet the acceptance criteria, a systematic troubleshooting approach is necessary. For instance, poor resolution may necessitate re-optimization of the mobile phase composition or temperature. Inconsistent results in the precision study could point to issues with sample preparation or instrument stability.

Conclusion

The successful separation and validation of tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate enantiomers by chiral HPLC is a critical analytical task in pharmaceutical development. This guide has provided a comprehensive framework for this process, from the rational selection of a chiral stationary phase to a detailed, step-by-step validation protocol grounded in scientific principles and regulatory expectations. By employing a systematic and logical approach, researchers and scientists can develop and validate robust and reliable chiral separation methods that ensure the quality and safety of pharmaceutical products. The choice of a polysaccharide-based CSP, particularly an amylose-based column like Chiralpak® IA, offers a high probability of success for this class of compounds. The rigorous validation of the developed method is not merely a regulatory hurdle but a fundamental aspect of ensuring the integrity of the analytical data generated.

References

  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating Enantiomers of 2-Ethylpiperidine Deriv
  • Efficient method development for chiral separ
  • Chiral HPLC Separ
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers.
  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. C&EN.
  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantiosepar
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Benchchem.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org.

Sources

Validation

comparative cost analysis of synthesizing vs purchasing tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary For researchers and drug development professionals, sourcing complex building blocks is a constant balancing act between time, budget, and scalability. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, sourcing complex building blocks is a constant balancing act between time, budget, and scalability. tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate (CAS: 866560-07-8) is a critical intermediate used in the synthesis of advanced spirocyclic ring systems, such as diazaspiro nonanes and decanes [1].

Because of its specialized nature and the presence of a chiral center at the methyl group, commercial procurement of this compound is notoriously expensive—often exceeding $4,000 per gram for specific stereoisomers. This guide provides an objective, data-driven comparison between purchasing this compound commercially and synthesizing it in-house via the Van Leusen cyanation reaction, complete with validated experimental protocols and a quantitative cost breakdown.

In-House Synthesis: The Van Leusen Cyanation Protocol

Synthesizing this compound in-house relies on the homologation of a commercially available ketone using Toluenesulfonylmethyl isocyanide (TosMIC). This route is highly scalable and drastically reduces the cost per gram [1, 2].

Causality Behind Experimental Choices

The reaction converts tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate into the target nitrile.

  • TosMIC & Base: Potassium tert-butoxide (KOtBu) is used to deprotonate TosMIC, initiating the nucleophilic attack on the ketone.

  • Solvent System: 1,2-Dimethoxyethane (DME) is selected for its superior ability to solubilize the reactants and stabilize the transition states.

  • The Role of Ethanol: Ethanol is strictly required as a proton donor. Without it, the intermediate oxazoline ring cannot properly fragment into the desired nitrile, leading to stalled reactions and low yields.

Validated Step-by-Step Methodology

This protocol is designed as a self-validating system to ensure high fidelity during scale-up.

  • System Preparation: Flame-dry a 250 mL round-bottom flask under a nitrogen atmosphere. Causality: TosMIC and KOtBu are highly moisture-sensitive; ambient water will quench the base and lead to incomplete conversion.

  • Reagent Charging: Add tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (3.00 g, 14.0 mmol), TosMIC (3.40 g, 17.4 mmol), and ethanol (1.4 mL, 24.0 mmol) to 100 mL of DME. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add KOtBu (1.0 M in THF, 36 mL, 36.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents localized thermal spikes that could degrade the isocyanide before cycloaddition occurs.

  • Homologation: Remove the ice bath, warm the reaction to 40 °C, and stir for 16 hours.

    • Self-Validation (IPC): Extract a 50 µL aliquot, quench with water, extract into EtOAc, and analyze via TLC (3:1 Hexanes/EtOAc, KMnO₄ stain) or LC-MS. The complete disappearance of the ketone starting material confirms successful homologation.

  • Workup & Isolation: Cool the mixture to room temperature, filter the suspension through a pad of Celite, and wash thoroughly with diethyl ether. Causality: Celite efficiently removes the precipitated potassium salts and polymeric TosMIC byproducts without causing the severe emulsions typical of aqueous extractions. Concentrate the filtrate under reduced pressure to yield the crude product.

SynthesisWorkflow Step1 1. Reagent Charging Ketone + TosMIC + EtOH in DME (0 °C) Step2 2. Base Addition KOtBu (1.0 M in THF) added dropwise Step1->Step2 Temperature Control Step3 3. Homologation Stir at 40 °C for 16 h Step2->Step3 Deprotonation Step4 4. Workup Filter through Celite, wash with Et2O Step3->Step4 Fragmentation Step5 5. Product Isolation tert-Butyl 4-cyano-2-methylpiperidine -1-carboxylate Step4->Step5 Purification

Figure 1: Workflow of the Van Leusen cyanation for synthesizing the target piperidine.

Commercial Sourcing: The High Cost of Convenience

Purchasing the compound directly from catalog vendors (e.g., Bidepharm, EvitaChem) is an option for immediate, small-scale needs. However, because this is a specialized intermediate, it is rarely stocked in bulk.

  • Availability: Usually available in milligram to gram quantities.

  • Pricing: The cost is highly dependent on stereochemistry. While racemic mixtures are expensive, specific chiral isomers—such as tert-Butyl (2S,4R)-4-cyano-2-methylpiperidine-1-carboxylate—command massive premiums. Recent vendor data prices 100 mg of the (2S,4R) isomer at approximately ¥3394.00 (~ 475USD),equatingto∗∗ 4,750 per gram** [4].

Quantitative Cost Comparison

The table below summarizes the cost disparity between synthesizing a 20-gram batch in-house versus purchasing the equivalent amount commercially.

Cost ComponentIn-House Synthesis (Van Leusen Route)Commercial Purchasing
Starting Material Ketone precursor (~$60 for 25g) [3]Target Compound
Key Reagents TosMIC ( 40)[2],KOtBu( 15), Solvents ($20)N/A
Labor & Overhead ~$400 (8 hours active time over 2 days)~$50 (Procurement & QA time)
Total Estimated Cost ~$535 (Yields ~20g of product)~$10,000 - $95,000+ (Scale/Isomer dependent)
Cost per Gram ~$26.75 / g ~$500 - $4,750 / g
Lead Time 2-3 Days1-4 Weeks (Often custom synthesis)

Data reflects approximate market rates for standard laboratory procurement.

Sourcing Decision Matrix

The decision to synthesize versus purchase should be dictated strictly by the required scale and the specific stereochemical demands of your project.

DecisionTree Start Sourcing Strategy Scale Scale Required? Start->Scale Small < 1 Gram (Screening/Hit ID) Scale->Small Large > 5 Grams (Scale-Up/SAR) Scale->Large Buy Purchase (High Cost/g, Fast) Small->Buy Time-sensitive Make Synthesize In-House (Low Cost/g, Labor Intensive) Large->Make Budget-sensitive

Figure 2: Logical decision tree for sourcing tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate.

Final Recommendation: If your drug discovery program requires less than 1 gram for initial hit-to-lead screening, purchasing the compound avoids tying up valuable synthetic chemistry resources. However, once the project advances to Structure-Activity Relationship (SAR) campaigns or scale-up requiring >5 grams, in-house synthesis becomes mandatory . The Van Leusen route drops the cost from thousands of dollars per gram to under $30 per gram, freeing up significant budget for downstream biological assays.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Comprehensive Safety and Operational Guide for Handling tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate Executive Summary As a Senior Application Scientist, I have designed this protocol to address the unique dual-ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the unique dual-hazard profile of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate. This highly functionalized compound is a critical pharmaceutical intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as imidazopyrimidine compounds targeting mutant KRAS in oncology[1]. Because it contains both an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a potentially toxic aliphatic nitrile, handling this chemical requires strict adherence to specialized safety and operational protocols to prevent toxic exposure and uncontrolled gas evolution.

Physicochemical Identity & Mechanistic Toxicology

Understanding the molecular behavior of this compound is the first step in risk mitigation.

  • Chemical Name: tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate

  • CAS Number: 866560-07-8[2]

  • Molecular Formula: C12H20N2O2[2]

Mechanistic Hazard Analysis:

  • Nitrile Toxicity: Aliphatic nitriles can be metabolized in vivo by hepatic and extrahepatic cytochrome P450 enzymes[3]. This oxidation occurs at the carbon alpha to the cyano group, producing a cyanohydrin intermediate that spontaneously decomposes to release free cyanide (CN⁻) into the bloodstream[3]. Cyanide halts cellular respiration; thus, systemic absorption via inhalation or dermal contact must be strictly prevented.

  • Boc-Deprotection Hazards: The Boc group is highly sensitive to acidic conditions[4]. Exposure to strong acids (e.g., HCl, TFA) leads to the generation of the tert-butyl cation, which rapidly fragments to release isobutylene gas and carbon dioxide[4]. In closed systems, this rapid gas evolution poses a severe pressurization and explosion risk.

Quantitative Physicochemical & Operational Metrics

To ensure precision and safety, all quantitative data governing the handling of this compound are summarized below.

ParameterQuantitative ValueOperational Rationale (Causality)
Molecular Weight 224.30 g/mol [2]Essential for precise stoichiometric calculations to avoid excess unreacted toxic intermediates.
Fume Hood Velocity 80 – 120 fpmGuarantees containment of aerosolized nitriles and evolved flammable isobutylene gas.
Acid Addition Temp. 0 °C[1]Thermodynamically suppresses violent exothermic decomposition and rapid gas expansion.
Small Spill Threshold < 50 mL or 50 gDefines the limit for local laboratory cleanup versus hazardous materials emergency response.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling functionalized nitriles. The following PPE matrix is mandatory[5].

PPE CategorySpecificationCausality / Protection Mechanism
Eye/Face Chemical splash goggles + Face shieldProtects against splattering driven by rapid gas evolution during acid-mediated Boc deprotection.
Hands Double-gloving: Nitrile inner (min 5 mil) + Butyl rubber outerAliphatic nitriles can permeate thin nitrile gloves over time; double-gloving ensures a breakthrough barrier.
Body Flame-resistant (FR) lab coat + Chemical apronIsobutylene gas released during deprotection is highly flammable; the apron protects against corrosive acid spills.
Respiratory Handled exclusively in a certified fume hoodPrevents inhalation of volatile toxic byproducts, eliminating the need for a respirator under normal conditions.

Operational Handling Protocols

The following workflow outlines the safe handling and deprotection of this compound.

Workflow N1 1. Risk Assessment & PPE N2 2. Fume Hood Verification (>100 fpm) N1->N2 Proceed if cleared N3 3. Reagent Transfer (Closed System) N2->N3 Setup apparatus N4 4. Acid Addition (Dropwise at 0 °C) N3->N4 Initiate deprotection N5 5. Gas Evolution Control (Isobutylene/CO2 Venting) N4->N5 Monitor pressure N6 6. Reaction Quench & Waste Segregation N5->N6 Completion

Figure 1: Operational workflow for handling and deprotecting Boc-protected nitrile derivatives.

Standard Operating Procedure: Acidic Boc-Deprotection

Context: This protocol details the conversion of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate to 2-methylpiperidine-4-carbonitrile hydrochloride, a validated step in synthesizing imidazopyrimidine oncology drugs[1].

Phase 1: Preparation & Setup

  • Apparatus Assembly: Equip a round-bottom flask with a magnetic stir bar and a pressure-equalizing dropping funnel. Attach a gas bubbler to safely vent evolved gases.

  • Reagent Dissolution: Suspend 300 mg (1.27 mmol) of tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate in 2.00 mL of methanol inside the flask[1].

  • Thermal Control: Submerge the flask in an ice-water bath to reach 0 °C[1].

    • Validation Checkpoint: Verify the internal temperature has stabilized at 0 °C before proceeding. Do not rely solely on bath temperature.

Phase 2: Reaction Execution 4. Acid Addition: Slowly add 1.00 mL of 2.0 M hydrochloric acid in methanol dropwise via the dropping funnel[1].

  • Causality: The Boc group is highly sensitive to acids[4]. Dropwise addition at 0 °C controls the generation of the tert-butyl cation, mitigating the rapid and potentially explosive release of highly flammable isobutylene gas.

  • Incubation: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours[1].

    • Validation Checkpoint: Visually confirm that the initial rapid effervescence has subsided before removing the ice bath. If vigorous bubbling continues, maintain at 0 °C until stabilized.

Phase 3: Isolation 6. Concentration: Concentrate the mixture at room temperature under reduced pressure (rotary evaporation) to yield the hydrochloride salt[1].

Emergency Response & Spill Management

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Causality: Rapid removal prevents transdermal absorption and subsequent CYP450-mediated cyanide release.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention.

  • Small Spill Cleanup (<50 g/mL):

    • Don appropriate PPE.

    • Cover the spill with an inert, non-combustible absorbent material (e.g., Universal Spill Pads)[6].

    • Sweep up using non-sparking tools and place the cleanup material in a highly visible, labeled container for hazardous waste collection[6].

    • Decontaminate the area with soap and water after cleanup[6].

Disposal & Waste Management

  • Segregation: Do not mix nitrile-containing waste with strong acids in the waste carboy, as this can trigger unintended gas evolution or hydrolysis.

  • Destruction: Dispose of contents and containers via a licensed hazardous waste contractor to an authorized incinerator equipped with an afterburner and a flue gas scrubber[5]. This ensures that any potential cyanide emissions or nitrogen oxides (NO_x) are safely neutralized before environmental release.

References

  • ChemicalBook - tert-butyl 4-cyano-2-methylpiperidine-1-carboxylate | 866560-07-8. 2

  • Google Patents - WO2025026903A1 - Imidazo pyrimidine compounds for the treatment of cancer. 1

  • SynQuest Laboratories - L-Alanine, N-Boc protected Safety Data Sheet. 5

  • NCBI - Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. 3

  • CHOP Research Institute - 24/7 Incident Response | Small Non-Hazardous Chemical Spills. 6

  • ACS GCI Pharmaceutical Roundtable - BOC Deprotection Reagent Guides.4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
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tert-Butyl 4-cyano-2-methylpiperidine-1-carboxylate
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